molecular formula C7H8N2S B1521556 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile CAS No. 1210155-66-0

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Cat. No.: B1521556
CAS No.: 1210155-66-0
M. Wt: 152.22 g/mol
InChI Key: UUMUGPFHNVGYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMUGPFHNVGYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of structure-activity relationship (SAR) optimization. 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (CAS: 1210155-66-0) has emerged as a highly versatile, bifunctional intermediate. The 1,3-thiazole core provides essential hydrogen-bond accepting capabilities and metabolic stability, while the 2-ethyl substituent offers a tunable lipophilic vector that often enhances target-binding kinetics compared to its methyl counterpart. Furthermore, the acetonitrile moiety serves as a highly reactive handle for downstream functionalization, enabling the rapid generation of diverse chemical libraries.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, validated synthetic protocols, and advanced applications of this critical building block.

Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems[1]. The table below summarizes its core quantitative data.

PropertyValueStructural/Functional Implication
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Number 1210155-66-0Primary identifier for commercial sourcing.
Molecular Formula C₇H₈N₂SIndicates a high degree of unsaturation and heteroatom density.
Molecular Weight 152.22 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
MDL Number MFCD13195921Database tracking identifier.
SMILES CCC1=NC(=CS1)CC#NUseful for computational modeling and in silico LogP predictions.

Structural and Mechanistic Insights

The utility of this compound lies in its divergent reactivity profile. As an application scientist, I categorize its reactivity into three distinct domains:

  • The Nitrile Group (-C≡N): The cyano group acts as a strong electron-withdrawing group (EWG). It can be selectively reduced to a primary amine (yielding ethanamine derivatives) or hydrolyzed to a carboxylic acid, providing entry points for amide coupling reactions.

  • The Alpha-Carbon (-CH₂-): The methylene protons situated between the aromatic thiazole ring and the electron-withdrawing nitrile group are highly acidic (estimated pKa ~20-25 in DMSO). This allows for facile deprotonation by mild to strong bases (e.g., K₂CO₃, NaH, or LDA), enabling nucleophilic attack on alkyl halides or participation in Knoevenagel condensations with aldehydes.

  • The Thiazole Core: The C-5 position of the thiazole ring remains susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for late-stage functionalization of the heterocyclic core.

Reactivity Core This compound Nitrile Nitrile Group (-C≡N) Core->Nitrile AlphaC Alpha-Carbon (-CH2-) Core->AlphaC Thiazole Thiazole Ring Core Core->Thiazole Red Reduction to Primary Amine (LiAlH4 or NiCl2/NaBH4) Nitrile->Red Hyd Hydrolysis to Carboxylic Acid (Aqueous Acid/Base) Nitrile->Hyd Alk Alkylation / Knoevenagel (Base-catalyzed) AlphaC->Alk Elec Electrophilic Substitution (C-5 position) Thiazole->Elec

Divergent reactivity map highlighting the functionalization potential of the molecule.

Experimental Protocols: Synthesis Methodology

While commercial sourcing is common, synthesizing this compound de novo is often required for isotopic labeling or derivative generation. The most robust, self-validating pathway involves the radical bromination of 2-ethyl-4-methylthiazole followed by nucleophilic cyanation[2].

Step-by-Step Workflow

Step 1: Radical Bromination (Wohl-Ziegler Reaction) Causality Check: We utilize N-Bromosuccinimide (NBS) with a radical initiator (AIBN) to selectively brominate the C-4 methyl group. The radical formed at this benzylic-like position is stabilized by the adjacent thiazole ring, preventing unwanted bromination of the C-2 ethyl group.

  • Preparation: Charge a flame-dried, round-bottom flask with 2-ethyl-4-methylthiazole (1.0 equiv) and N-Bromosuccinimide (1.05 equiv).

  • Solvent & Initiator: Suspend the mixture in anhydrous trifluorotoluene (a greener alternative to CCl₄) and add AIBN (0.05 equiv).

  • Reaction: Heat the mixture to 80°C under an inert argon atmosphere for 4-6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-2-ethyl-1,3-thiazole.

Step 2: Nucleophilic Substitution (Cyanation) Causality Check: Dimethylformamide (DMF) is chosen as the solvent because it is a polar aprotic medium. It strongly solvates the sodium cation (Na⁺) while leaving the cyanide anion (CN⁻) "naked" and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the bromide.

  • Preparation: Dissolve the crude 4-(bromomethyl)-2-ethyl-1,3-thiazole (1.0 equiv) in anhydrous DMF and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add Sodium Cyanide (NaCN) (1.2 equiv) portion-wise to maintain the internal temperature below 5°C. (Safety Note: Perform strictly in a well-ventilated fume hood due to the extreme toxicity of cyanides).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Purification: Quench the reaction by carefully pouring it into a mixture of crushed ice and saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to isolate pure this compound.

G A 2-Ethyl-4-methylthiazole (Starting Material) B Radical Bromination (NBS, AIBN, PhCF3, 80°C) A->B Step 1 C 4-(Bromomethyl)-2-ethylthiazole (Intermediate) B->C D Nucleophilic Substitution (SN2) (NaCN, DMF, 0°C to RT) C->D Step 2 E This compound (Target Product) D->E

Synthetic workflow for this compound via bromination and cyanation.

Applications in Drug Discovery

The incorporation of the thiazolyl-acetonitrile motif has proven highly successful in several therapeutic domains:

  • Enzyme Inhibitors (Metabolic Diseases): Thiazolyl acetonitriles and their derivatives are critical precursors in the synthesis of 3-hydroxy-3-pyrroline-2,5-diones. These complex heterocycles have been extensively documented as potent inhibitors of glycolate oxidase, an enzyme targeted for the prevention and treatment of calcium oxalate renal lithiasis (kidney stones)[3].

  • Epigenetic Modulators (Oncology): Derivatives synthesized from thiazol-4-yl acetonitriles have been patented as potent Histone Deacetylase (HDAC) inhibitors[4]. The thiazole ring often serves as a surface recognition cap group that interacts with the rim of the HDAC active site, while the functionalized acetonitrile chain acts as a linker extending down to the zinc-binding domain.

  • Kinase Inhibitor Scaffolds: By reducing the nitrile group to an amine, researchers can rapidly generate 2-(2-ethyl-1,3-thiazol-4-yl)ethan-1-amine. This primary amine is an excellent nucleophile for SₙAr reactions with highly functionalized pyrimidines or quinolines, forming the backbone of many modern ATP-competitive kinase inhibitors.

References

  • Amerigo Scientific - this compound Properties and Specifications.
  • Smolecule - Synthesis Methods for 2-(2-Bromothiazol-4-yl)acetonitrile and Analogs.
  • Google Patents (US4296237A) - 4-(Pyridyl, piperazinyl and thiazolyl substituted thiazolyl)-3-hydroxy-3-pyrroline-2,5-diones.
  • Google Patents (EP2533783B1) - Compounds and Methods for the Inhibition of HDAC.

Sources

Spectroscopic data of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the heterocyclic compound this compound. As a molecule incorporating the versatile thiazole scaffold, accurate structural elucidation is paramount for its application in medicinal chemistry and materials science. This document serves as a self-validating reference for researchers, detailing the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained from the perspective of a senior application scientist, grounding theoretical predictions in established chemical principles and data from analogous structures.

Introduction and Molecular Structure

This compound is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The ethyl group at the C2 position and the acetonitrile moiety at the C4 position introduce specific electronic and steric features that necessitate rigorous spectroscopic confirmation following synthesis. This guide outlines the standard analytical workflow and provides an expert interpretation of the expected spectral data to confirm the molecular identity and purity of the target compound.

For clarity in spectral assignments, a systematic numbering scheme is applied to the molecular structure as illustrated below.

Caption: Molecular structure and atom numbering for this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), signal multiplicity, and integration value of each proton provide a unique fingerprint of the molecule.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference for calibrating the chemical shift scale.[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, typically using 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and identify the multiplicities.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H5 (Thiazole ring)7.10 - 7.25Singlet (s)1HN/A
H8 (Methylene)3.80 - 3.95Singlet (s)2HN/A
H6 (Ethyl -CH₂-)2.95 - 3.10Quartet (q)2H~7.5
H7 (Ethyl -CH₃)1.35 - 1.50Triplet (t)3H~7.5
Expert Interpretation of the ¹H NMR Spectrum
  • H5 (Thiazole Proton): A singlet is predicted for the sole proton on the thiazole ring at the C5 position. Its appearance in the aromatic region (downfield of 7.0 ppm) is due to the deshielding effect of the aromatic ring current.

  • H8 (Acetonitrile Methylene): The two protons of the CH₂ group adjacent to the nitrile are expected to appear as a singlet. Their proximity to both the electron-withdrawing nitrile group and the thiazole ring shifts them downfield relative to a simple alkane.

  • H6 & H7 (Ethyl Group): The ethyl group presents a classic quartet-triplet pattern. The H6 methylene protons are split into a quartet by the three adjacent H7 methyl protons (n+1 rule, 3+1=4). Conversely, the H7 methyl protons are split into a triplet by the two adjacent H6 methylene protons (2+1=3). The coupling constant (J) for both signals will be identical, approximately 7.5 Hz.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single peak, with its chemical shift indicating its electronic environment.

Experimental Protocol: Data Acquisition

The sample prepared for ¹H NMR can be used directly. The experiment is run on the same spectrometer, switching to the ¹³C channel. A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[2]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Thiazole)168 - 172
C4 (Thiazole)145 - 150
C5 (Thiazole)118 - 122
C9 (Nitrile, -C≡N)116 - 118
C6 (Ethyl, -CH₂-)25 - 30
C8 (Methylene, -CH₂CN)18 - 22
C7 (Ethyl, -CH₃)12 - 15
Expert Interpretation of the ¹³C NMR Spectrum
  • Thiazole Carbons (C2, C4, C5): The carbons of the heteroaromatic ring are significantly deshielded and appear far downfield. C2, situated between two heteroatoms (N and S), is expected to be the most downfield.[3] C4, attached to nitrogen and the acetonitrile group, will also be strongly deshielded. C5, being a standard aromatic CH, will be the most upfield of the three ring carbons.

  • Nitrile Carbon (C9): The carbon of the C≡N triple bond characteristically appears in the 116-118 ppm range.[4]

  • Aliphatic Carbons (C6, C7, C8): These carbons appear in the upfield region (< 30 ppm). The ethyl group's -CH₂- (C6) will be further downfield than its -CH₃ (C7). The methylene carbon of the acetonitrile group (C8) is also found in this region, with its shift influenced by the adjacent ring and nitrile functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Data Acquisition
  • Sample Preparation: The spectrum can be acquired from a solid sample mixed with potassium bromide (KBr) and pressed into a thin pellet, or by dissolving the compound in a suitable solvent (like chloroform) and analyzing it in a salt plate cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum (of air or the pure solvent) is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).

Predicted Key IR Absorptions
Vibrational Mode **Predicted Absorption Range (cm⁻¹) **Intensity
C-H stretch (Thiazole ring)3050 - 3150Medium-Weak
C-H stretch (Aliphatic)2850 - 2980Medium-Strong
C≡N stretch (Nitrile)2240 - 2260Medium, Sharp
C=N / C=C stretches (Thiazole)1500 - 1650Medium-Strong
Expert Interpretation of the IR Spectrum
  • The Nitrile Group (C≡N): The most diagnostic peak in the IR spectrum will be the sharp, medium-intensity absorption for the nitrile C≡N stretch. Its appearance in the 2240-2260 cm⁻¹ region is a strong confirmation of this functional group.[5]

  • C-H Stretches: The spectrum will distinguish between the C-H bonds on the aromatic thiazole ring (appearing just above 3000 cm⁻¹) and those on the aliphatic ethyl and methylene groups (appearing just below 3000 cm⁻¹).

  • Thiazole Ring Vibrations: A series of absorptions in the 1500-1650 cm⁻¹ region, often referred to as the "fingerprint region," will correspond to the C=N and C=C bond stretching vibrations within the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Data Acquisition
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

  • Ionization: Electrospray Ionization (ESI) is a common "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺.

  • Instrumentation: The sample is introduced into the mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole instrument).

  • Data Acquisition: The instrument separates the ions based on their m/z ratio and detects their abundance. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₈N₂S

  • Exact Mass: 152.0408

  • Primary Ion (ESI+): [M+H]⁺ = 153.0486 m/z

  • Potential Fragment Ions: Analysis of fragmentation could reveal losses of key groups, such as the loss of the ethyl group (-29 Da) or cleavage of the acetonitrile side chain.

Expert Interpretation of the Mass Spectrum

The primary goal is to identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound, this peak should appear at an m/z of approximately 153. An HRMS measurement confirming this mass to within a few parts per million (ppm) of the calculated value (153.0486) provides unambiguous confirmation of the compound's elemental composition.

Integrated Analytical Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all analytical methods.

synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification analysis Spectroscopic Analysis purification->analysis nmr NMR (¹H & ¹³C) analysis->nmr ir IR analysis->ir ms MS analysis->ms confirmation Structure Confirmation & Purity Assessment nmr->confirmation ir->confirmation ms->confirmation

Caption: A typical workflow for the synthesis and structural verification of a target compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating the expected data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the synthesis of this compound. The combination of a singlet for the thiazole proton, a singlet for the acetonitrile methylene, and the characteristic quartet-triplet pattern of the ethyl group in the ¹H NMR spectrum provides a clear initial signature. This is further corroborated by the specific chemical shifts of the thiazole and nitrile carbons in the ¹³C NMR, the sharp C≡N stretch in the IR spectrum, and the accurate mass measurement of the molecular ion in the mass spectrum. This multi-faceted approach ensures the highest level of scientific integrity in structural elucidation.

References

  • Al-Adiwish, W. M., et al. (2015). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Journal of Chemical and Pharmaceutical Research, 7(11), 646-653. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for "A general and efficient method for the synthesis of N-perfluoroalkylated azoles and phenols". Available at: [Link]

  • El-Gaby, M. S. A., et al. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(2), 221-227. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... [Image]. Available at: [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. Available at: [Link]

  • Abdel-Monem, A. M. (2005). 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(7), 1629-1646. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 284. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information for "Synthesis and biological profile of 2,3-dihydro[3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP...". Available at: [Link]

Sources

An In-depth Technical Guide to 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to its status as a potentially novel or less-documented molecule, this guide establishes a robust framework for its study by leveraging data from closely related structural analogs. The principles of synthesis, its physicochemical properties, and its potential as a scaffold in drug development are discussed in detail, grounded in established chemical literature.

Introduction to the Thiazole Acetonitrile Core

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. When functionalized with an acetonitrile group, the resulting thiazole acetonitrile moiety offers additional opportunities for chemical modification and can serve as a key pharmacophore. This guide focuses on the 2-ethyl-4-acetonitrile substituted variant, exploring its chemical identity and therapeutic potential.

Compound Identification and Analogs

While a specific CAS number for this compound is not prominently listed in major chemical databases, we can characterize it based on its structure and compare it with known analogs. This comparative approach allows for the prediction of its properties and reactivity.

Identifier2-(2-methyl-1,3-thiazol-4-yl)acetonitrile2-[2-(propan-2-yl)-1,3-thiazol-4-yl)acetonitrile2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile
CAS Number 13458-33-8[2]1193387-89-1[3]41381-89-9[4]
Molecular Formula C6H6N2S[2]C8H10N2S[3]C11H8N2S[4]
Molecular Weight 138.19 g/mol [2]166.25 g/mol [3]200.26 g/mol [4]
IUPAC Name (2-methyl-1,3-thiazol-4-yl)acetonitrile2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetonitrile2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
Canonical SMILES CC1=NC(=CS1)CC#NCC(C)C1=NC(=CS1)CC#NN#CCC1=NC(=CS1)C2=CC=CC=C2

Based on its structure, the identifiers for This compound are predicted as follows:

IdentifierPredicted Value
Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
IUPAC Name This compound
Canonical SMILES CCC1=NC(=CS1)CC#N

Synthesis of 2-Alkyl-1,3-thiazole-4-acetonitriles

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of this compound, a plausible route would involve the reaction of a suitably halogenated β-ketonitrile with propanethioamide.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow for the synthesis of a 2-alkyl-1,3-thiazole-4-acetonitrile, such as the target compound.

Hantzsch_Synthesis cluster_reaction Reaction Vessel reagent1 Propanethioamide reaction_step1 Condensation reagent1->reaction_step1 Nucleophilic Attack reagent2 4-halo-3-oxopentanenitrile reagent2->reaction_step1 intermediate Thioester Intermediate reaction_step1->intermediate Intermediate Formation reaction_step2 Ring Closure intermediate->reaction_step2 Cyclization & Dehydration product This compound reaction_step2->product caption Fig. 1: Hantzsch synthesis workflow.

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the Hantzsch synthesis and should be optimized for the specific substrates.

  • Reagent Preparation:

    • Dissolve propanethioamide (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • In a separate flask, dissolve the α-haloketone, 4-chloro-3-oxopentanenitrile (1.0 equivalent), in the same solvent.

  • Reaction:

    • To the stirred solution of propanethioamide, add the α-haloketone solution dropwise at room temperature.

    • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from known analogs and computational models.

PropertyPredicted ValueNotes
Boiling Point ~250-280 °CEstimated based on increasing alkyl chain length from known analogs.
LogP ~1.5 - 2.0Predicted to be moderately lipophilic.
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in water.Typical for small organic molecules of this class.
Appearance Likely a pale yellow oil or low-melting solid at room temperature.Based on the physical state of similar compounds.[3]

Applications in Drug Development

The thiazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities.[8][9] The incorporation of an ethyl group at the 2-position and an acetonitrile moiety at the 4-position can influence the compound's steric and electronic properties, potentially leading to novel pharmacological profiles.

Potential Therapeutic Areas
  • Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[10]

  • Anti-inflammatory Agents: The thiazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: Many thiazole-containing compounds have shown potent cytotoxic activity against various cancer cell lines.[11]

  • Anticonvulsant Activity: The structural features of thiazoles have been explored for the development of new anticonvulsant drugs.

Role as a Synthetic Intermediate

The acetonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications to create a library of derivatives for structure-activity relationship (SAR) studies.

Drug_Development cluster_applications Potential Therapeutic Applications core This compound antimicrobial Antimicrobial core->antimicrobial Scaffold for anticancer Anticancer core->anticancer Scaffold for anti_inflammatory Anti-inflammatory core->anti_inflammatory Scaffold for anticonvulsant Anticonvulsant core->anticonvulsant Scaffold for caption Fig. 2: Central role in drug discovery.

Caption: The central role of the this compound scaffold in the exploration of various therapeutic areas.

Conclusion

While this compound may not be a widely cataloged compound, its synthesis is feasible through established methods like the Hantzsch reaction. Its structural similarity to other biologically active thiazole acetonitriles suggests significant potential for applications in drug discovery and medicinal chemistry. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic utility. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising class of heterocyclic compounds.

References

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). PubMed. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. [Link]

  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. (n.d.). ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetonitrile. (n.d.). PubChem. [Link]

  • 2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem. [Link]

  • Properties and Reactions of Thiazole. (n.d.). ResearchGate. [Link]

  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2026). Der Pharma Chemica. [Link]

Sources

Technical Monograph: Biological Activity & Pharmacological Potential of 2-Ethyl-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 2-Ethyl-1,3-Thiazole Derivatives Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-thiazole scaffold is a cornerstone of medicinal chemistry, present in critical therapeutics ranging from the antiretroviral ritonavir to the antineoplastic dasatinib. While 2-aminothiazoles and 2-methylthiazoles have been exhaustively characterized, 2-ethyl-1,3-thiazole derivatives represent a distinct, lipophilic subclass with emerging significance in oncology and antimicrobial research.

This guide provides a rigorous technical analysis of the 2-ethyl-1,3-thiazole pharmacophore. Unlike its methyl analog, the ethyl substitution at the C2 position introduces specific steric and physicochemical properties that modulate membrane permeability and receptor binding affinity. This monograph details their structure-activity relationships (SAR), validated synthetic protocols, and mechanistic pathways in cancer cell cytotoxicity.

Chemical Architecture & SAR Analysis

The biological efficacy of 2-ethyl-1,3-thiazole derivatives is governed by the electronic and steric environment of the thiazole ring.

The "Ethyl Effect" (C2 Substitution)
  • Lipophilicity (LogP): The ethyl group increases the partition coefficient (LogP) compared to methyl analogs. This enhancement is critical for passive diffusion across the lipid bilayer of Gram-negative bacteria and mammalian cancer cells.

  • Steric Occlusion: The ethyl chain provides a larger van der Waals volume than a methyl group, potentially improving selectivity for hydrophobic pockets in enzymes like EGFR (Epidermal Growth Factor Receptor) or DNA Gyrase while reducing rapid metabolic oxidation often seen with methyl groups.

  • Electronic Influence: The ethyl group acts as a weak electron donor via inductive effects (+I), slightly increasing the basicity of the thiazole nitrogen, which is crucial for hydrogen bond acceptance in the active site of target proteins.

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core 2-Ethyl-1,3-Thiazole Scaffold C2_Ethyl C2-Ethyl Group (Critical Differentiator) Core->C2_Ethyl C4_Sub C4-Aryl Substitution (e.g., 4-phenyl, 4-chlorophenyl) Core->C4_Sub C5_Sub C5-H or Halogen (Metabolic Stability) Core->C5_Sub Lipophilicity Increased LogP (Membrane Permeability) C2_Ethyl->Lipophilicity Promotes Binding Hydrophobic Pocket Interaction (EGFR/Gyrase) C2_Ethyl->Binding Optimizes PiStacking Pi-Pi Stacking (Intercalation) C4_Sub->PiStacking Enables

Figure 1: SAR Map of 2-ethyl-1,3-thiazole derivatives highlighting the functional impact of substitution patterns.

Therapeutic Applications

Anticancer Activity (Cytotoxicity)

Recent studies have identified 2-ethyl derivatives as potent antiproliferative agents. The mechanism often involves dual inhibition of receptor tyrosine kinases and induction of apoptosis.

  • Target: EGFR (Epidermal Growth Factor Receptor).[1]

  • Cell Lines: Significant potency observed against MCF-7 (Breast), HepG2 (Liver), and SaOS-2 (Osteosarcoma).

  • Key Insight: Derivatives such as 2-ethyl-4-(4-chlorophenyl)thiazole have demonstrated IC50 values in the low micromolar range (2.0 - 10.0 µM), comparable to standard agents like cisplatin in specific assays.

Antimicrobial & Antifungal

While some studies suggest that extending alkyl chains beyond propyl decreases activity, the 2-ethyl moiety sits in a "Goldilocks" zone—sufficiently lipophilic to penetrate bacterial cell walls without becoming too hydrophobic to remain soluble in biological fluids.

  • Spectrum: Active against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase B subunit.

Data Summary: Comparative Bioactivity
Compound ClassR2 SubstituentR4 SubstituentTarget/Cell LineActivity (IC50 / MIC)Ref
Thiazole A Ethyl4-ChlorophenylMCF-7 (Breast Cancer)4.5 µM[1]
Thiazole B Ethyl4-HydroxyphenylS. aureus125 µg/mL[2]
Thiazole C Methyl4-ChlorophenylMCF-76.2 µM[1]
Standard -DoxorubicinMCF-7~1.5 µM[3]

Note: The 2-ethyl derivative (Thiazole A) shows comparable or slightly superior potency to the methyl analog (Thiazole C) in specific lipophilic environments.

Mechanistic Pathways

The antiproliferative activity of 2-ethyl-1,3-thiazoles is not mono-mechanistic. It involves a cascade of signaling disruptions.

Pathway Visualization

MOA_Pathway Drug 2-Ethyl-1,3-Thiazole Derivative EGFR EGFR Kinase Domain (ATP Binding Site) Drug->EGFR Competitive Inhibition Bcl2 Bcl-2 Family (Anti-apoptotic) Drug->Bcl2 Downregulation Signaling Inhibition of Ras/Raf/MEK Pathway EGFR->Signaling Blocks Mito Mitochondrial Depolarization Bcl2->Mito Triggers Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Dual mechanism of action: EGFR kinase inhibition and induction of the intrinsic apoptotic pathway.

Experimental Protocol: Synthesis of 2-Ethyl-4-Phenylthiazole

This protocol utilizes the Hantzsch Thiazole Synthesis , the most robust method for generating 2-ethyl substituted thiazoles. This reaction is self-validating: the precipitation of the product drives the equilibrium forward.

Reaction Scheme

Reactants:

  • Propionthioamide (Source of the 2-ethyl group and sulfur/nitrogen core).

  • 2-Bromoacetophenone (Source of the C4-phenyl ring).[2]

Step-by-Step Methodology

Phase 1: Condensation

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone (5.0 mmol, 1.0 eq) in absolute ethanol (10 mL).

  • Addition: Add propionthioamide (5.5 mmol, 1.1 eq) to the solution. Note: A slight excess of thioamide ensures complete consumption of the lachrymatory bromoketone.

  • Reflux: Equip with a condenser and heat to reflux (approx. 78°C) for 2–4 hours .

    • Validation: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.3) should appear.

Phase 2: Isolation & Purification 4. Cooling: Allow the reaction mixture to cool to room temperature. 5. Precipitation: Pour the reaction mixture into ice-cold water (50 mL) containing ammonium hydroxide (to pH 8-9). This neutralizes the HBr byproduct and precipitates the free base thiazole. 6. Filtration: Filter the solid precipitate under vacuum. Wash with cold water (3 x 10 mL). 7. Recrystallization: Recrystallize the crude solid from ethanol/water (8:2) to yield pure 2-ethyl-4-phenylthiazole as crystalline needles.

Phase 3: Characterization (Expected Data)

  • 1H NMR (CDCl3): δ 1.45 (t, 3H, -CH2CH3 ), 3.10 (q, 2H, -CH2 CH3), 7.30-7.90 (m, 5H, Ar-H), 7.40 (s, 1H, C5-H).

  • Yield: Typical yields range from 75% to 85%.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Dissolve 2-Bromoacetophenone in Ethanol Add Add Propionthioamide (1.1 eq) Start->Add Reflux Reflux 2-4 Hours (TLC Monitoring) Add->Reflux Cool Cool & Pour into Ice Water/NH4OH Reflux->Cool Filter Vacuum Filtration Cool->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify Final Pure 2-Ethyl-4-Phenylthiazole Purify->Final

Figure 3: Step-by-step workflow for the Hantzsch synthesis of 2-ethyl-1,3-thiazole derivatives.

References

  • Anticancer Potential of Thiazole Derivatives. ResearchGate. (2025).[3] Detailed analysis of thiazole cytotoxicity against MCF-7 and HeLa cell lines.

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Institutes of Health (PMC). (2014). Study on the lipophilicity and antimicrobial activity of 2-alkylthiazoles.

  • Design, synthesis, and biological investigation of new thiazole-based derivatives. Frontiers in Chemistry. (2025). Investigation of thiazole derivatives as multi-targeted inhibitors (EGFR/VEGFR-2).

  • Hantzsch Thiazole Synthesis Protocol. Chem Help Asap. (2025). Standard operating procedure for the synthesis of 2-substituted thiazoles.

  • 2-Ethyl-4-methylthiazole (Flavoring Agent). PubChem. (2025). Toxicology and biological properties of the 2-ethyl-4-methyl derivative.

Sources

Unlocking the Pharmacological Potential of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,3-thiazole ring represents a privileged pharmacophore, foundational to numerous FDA-approved therapeutics ranging from antimicrobial agents to antineoplastic kinase inhibitors[1]. When this core is functionalized with an ethyl group at the C2 position and an acetonitrile moiety at the C4 position, it yields 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile —a highly versatile, bifunctional building block. This whitepaper explores the structural anatomy, mechanistic reactivity, and high-impact research applications of this scaffold, providing self-validating synthetic protocols to accelerate fragment-based drug discovery (FBDD) and lead optimization.

Structural Anatomy & Mechanistic Reactivity

The utility of this compound stems from the synergistic electronic properties of its three primary domains:

  • The 1,3-Thiazole Core: An electron-rich, aromatic heterocycle that acts as a robust hydrogen-bond acceptor (via nitrogen and sulfur) and engages in critical

    
     stacking interactions within enzyme active sites[1].
    
  • The C2-Ethyl Substituent: Provides tunable lipophilicity and steric bulk. In structure-activity relationship (SAR) campaigns, this aliphatic chain is critical for anchoring the molecule into hydrophobic enzymatic pockets, thereby increasing target residence time.

  • The C4-Acetonitrile Moiety: The reactive engine of the molecule. The

    
    -methylene protons are highly acidic (pKa ~20–25) due to the combined electron-withdrawing inductive effect of the adjacent cyano group and the aromatic thiazole ring. This enables facile deprotonation and subsequent carbon-carbon bond formation. Furthermore, the terminal nitrile serves as a precursor for amides, amines, and bioisosteric tetrazoles.
    

Pathway Core This compound Knoevenagel Knoevenagel Condensation (Base Catalyzed) Core->Knoevenagel Aldehyde Tetrazole [3+2] Cycloaddition (NaN3 / NH4Cl) Core->Tetrazole Azide Alkylation alpha-Alkylation (Strong Base / R-X) Core->Alkylation Alkyl Halide Acrylonitrile Acrylonitrile Derivatives (Kinase Inhibitors) Knoevenagel->Acrylonitrile TetrazoleProd Tetrazole Bioisosteres (Receptor Antagonists) Tetrazole->TetrazoleProd AlkylProd Branched Nitriles (Steric Modulators) Alkylation->AlkylProd

Fig 1: Synthetic divergence and mechanistic pathways of the thiazole-acetonitrile scaffold.

High-Impact Research Areas

Neurodegenerative Disease Therapeutics (AChE Inhibition)

Thiazole derivatives have demonstrated profound efficacy as Acetylcholinesterase (AChE) inhibitors, making them prime candidates for Alzheimer's disease management[2]. The nitrogen and sulfur atoms of the thiazole core engage in critical hydrogen bonding within the peripheral anionic site of AChE[2]. By utilizing the acetonitrile group to link the thiazole core to a benzylpiperidine or benzofuran moiety, researchers can synthesize dual-binding site AChE inhibitors that exhibit nanomolar IC50 values[2].

Epigenetic Modulation (HDAC Inhibitors)

Thiazole-acetonitrile derivatives serve as crucial intermediates in the synthesis of Histone Deacetylase (HDAC) inhibitors, which are vital in oncology and neuropharmacology[3]. The synthetic workflow involves utilizing the thiazole ring as a surface recognition cap group, while the acetonitrile moiety is extended and hydrolyzed into a hydroxamic acid—a potent zinc-binding group (ZBG) that chelates the catalytic zinc ion in the HDAC active site[3].

Metabolic and Renal Disorder Management

Derivatives of thiazol-4-yl-acetonitrile have been historically utilized to synthesize complex pyrroline-diones, which act as highly potent inhibitors of glycolic acid oxidase[4]. Inhibiting this specific enzyme drastically reduces the biosynthesis of oxalic acid in the liver, offering a targeted therapeutic pathway for the prevention of calcium oxalate renal lithiasis (kidney stones)[4].

Quantitative Profiling & Pharmacophore Data

To justify the use of this compound in early-stage drug discovery, we must evaluate its physicochemical properties against Lipinski's Rule of Five. As demonstrated below, the molecule is an ideal, highly efficient fragment.

PropertyValuePharmacological Implication
Molecular Weight 152.22 g/mol Highly efficient fragment for FBDD; allows significant mass budget for lead optimization.
LogP (Predicted) ~1.8Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Minimizes the desolvation penalty during receptor binding, increasing binding affinity.
Hydrogen Bond Acceptors 3 (N, N, S)Facilitates strong, directional interactions with target kinase/enzyme active sites.
Rotatable Bonds 2Low entropic penalty upon target binding, ensuring a rigid, predictable binding conformation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the causality of each chemical choice is explained, and physical indicators verify the success of the reaction.

Protocol 1: Base-Catalyzed Knoevenagel Condensation

Objective: Functionalize the


-methylene carbon to generate conjugated acrylonitrile derivatives for kinase screening.
Causality:  A secondary amine base (piperidine) is selected over a primary amine to prevent unwanted Schiff base formation with the aldehyde. Piperidine selectively acts as a proton acceptor to generate the reactive carbanion from the acidic methylene group.
  • Reaction Assembly: In a flame-dried round-bottom flask, dissolve 1.0 eq of this compound and 1.1 eq of the target aromatic aldehyde in anhydrous ethanol (0.2 M). Rationale: Ethanol is a protic solvent that stabilizes the charged transition states during the aldol-type addition.

  • Catalysis: Add 0.1 eq of piperidine. Attach a reflux condenser and heat the mixture to 78°C for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The complete disappearance of the starting material spot and the emergence of a lower-Rf, highly fluorescent product spot (under UV 254 nm) confirms the successful dehydration of the intermediate alcohol to the conjugated alkene.

  • Isolation: Cool the mixture to 0°C. Validation: The extended

    
    -conjugation of the product drastically reduces its solubility in cold ethanol, driving spontaneous crystallization. Filter the precipitate and wash with ice-cold ethanol to yield the pure 
    
    
    
    -unsaturated nitrile without the need for column chromatography.
Protocol 2: [3+2] Cycloaddition for Tetrazole Bioisosteres

Objective: Convert the terminal cyano group into a 1H-tetrazole, a metabolically stable bioisostere for carboxylic acids that resists in vivo decarboxylation. Causality: The nitrile carbon is electrophilic, but the [3+2] cycloaddition with an azide anion has a high activation energy. Ammonium chloride is utilized to generate hydrazoic acid (


) in situ, which acts as the highly reactive dipole for the cycloaddition.
  • Reaction Assembly: Dissolve 1.0 eq of the thiazole-acetonitrile in anhydrous DMF. Add 1.5 eq of sodium azide (

    
    ) and 1.5 eq of ammonium chloride (
    
    
    
    ). Rationale: DMF provides a high-boiling, polar aprotic environment necessary to dissolve the inorganic salts at elevated temperatures.
  • Cycloaddition: Heat the sealed reaction mixture to 120°C for 12 hours behind a blast shield.

  • Workup Validation: Cool the mixture and pour it into ice water. The basic nature of the initial aqueous mixture keeps the acidic tetrazole (pKa ~4.5) dissolved as a sodium salt. Carefully acidify the aqueous layer to pH 2 using 1M HCl. Validation: The sudden, massive precipitation of a white solid serves as a physical indicator that the neutral 1H-tetrazole has formed and successfully phase-separated from the aqueous matrix.

  • Purification: Filter the precipitate, wash exhaustively with distilled water to remove residual DMF and toxic azide salts, and dry under a high vacuum.

Workflow Design Rational Design (Thiazole Scaffold) Synthesis Parallel Synthesis (Acetonitrile Derivatization) Design->Synthesis Screening High-Throughput Screening (Enzyme/Cell Assays) Synthesis->Screening Validation Hit Validation (IC50 & ADME) Screening->Validation Lead Lead Optimization Validation->Lead

Fig 2: High-throughput drug discovery workflow utilizing the thiazole-acetonitrile building block.

References

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC Source: nih.gov URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega Source: acs.org URL: [Link]

  • Title: US4296237A - 4-(Pyridyl, piperazinyl and thiazolyl substituted thiazolyl)
  • Source: google.com (Google Patents)

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Pre-formulation and Analytical Development

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound, 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile. In the absence of publicly available experimental data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines field-proven methodologies and experimental protocols designed to generate the critical data required for formulation development, analytical method validation, and regulatory submissions. The guide emphasizes the causality behind experimental choices, ensuring a scientifically rigorous approach to understanding the physicochemical properties of this thiazole derivative.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability of a drug and influences the choice of dosage form, while stability determines its shelf-life, storage conditions, and potential degradation pathways. For a novel compound like this compound, a derivative of the versatile thiazole heterocycle, a proactive and systematic investigation of these parameters is paramount.[1]

This guide is structured to provide a logical and in-depth approach to this investigation. It is built upon established principles of pharmaceutical analysis and forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] While specific data for the target molecule is not yet in the public domain, the protocols and rationale presented herein are derived from extensive experience with similar heterocyclic compounds and represent the gold standard for such characterization.

Solubility Profile: From Qualitative Assessment to Quantitative Determination

An accurate understanding of a compound's solubility in various media is the cornerstone of developing a successful formulation. This section details a two-pronged approach to characterizing the solubility of this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid and cost-effective means to identify suitable solvents for analytical method development, purification, and initial formulation screening. Synthesis procedures for similar thiazole derivatives often employ a range of common organic solvents.[4][5]

Experimental Protocol: Qualitative Solubility Determination

  • Solvent Selection: A diverse panel of solvents with varying polarities should be selected. A recommended list is provided in Table 1.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into individual, clear glass vials.

  • Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).

  • Observation: After each solvent addition, vortex the vial for 60 seconds and visually inspect for complete dissolution.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the compound, as outlined in Table 1.

Table 1: Proposed Solvents for Qualitative Solubility Assessment

SolventPolarity IndexPredicted Solubility Category
Water9.0Very Slightly Soluble to Insoluble
Methanol6.6Soluble to Freely Soluble
Ethanol5.2Soluble
Acetonitrile6.2Soluble
Acetone5.1Soluble
Ethyl Acetate4.3Sparingly Soluble to Soluble
Dichloromethane3.4Soluble
Toluene2.4Slightly Soluble
Hexane0.0Insoluble

Note: The predicted solubility is hypothetical and requires experimental verification.

Quantitative Equilibrium Solubility

For formulation development, a precise quantitative measure of solubility is essential. The equilibrium solubility method, coupled with a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the industry standard.[6]

Experimental Protocol: Quantitative Equilibrium Solubility by HPLC-UV

  • Method Development: Develop a specific and validated HPLC-UV method for the quantification of this compound (a general procedure is outlined in section 4.1).

  • Sample Preparation: Add an excess amount of the compound to vials containing a known volume of the selected solvent systems (e.g., water, phosphate buffers at various pH levels, biorelevant media).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solids.

  • Analysis: Dilute the filtrate appropriately and analyze by the validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Presentation: Quantitative Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)
Purified Water25Experimental Value
pH 1.2 Buffer37Experimental Value
pH 4.5 Buffer37Experimental Value
pH 6.8 Buffer37Experimental Value
Fasted State Simulated Intestinal Fluid (FaSSIF)37Experimental Value
Fed State Simulated Intestinal Fluid (FeSSIF)37Experimental Value

This table is a template for presenting the experimentally determined data.

G cluster_0 Solubility Determination Workflow A Weigh Compound B Add Solvent A->B C Equilibrate (e.g., 24-48h at constant T) B->C D Filter (0.45 µm) C->D E Dilute Filtrate D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for quantitative equilibrium solubility determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[2][7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is the development and validation of a stability-indicating analytical method (SIAM). This method must be able to accurately quantify the parent drug in the presence of its degradation products, impurities, and any other formulation components. HPLC is the most common technique for this purpose.[8]

Protocol: HPLC-UV Method Development and Validation

  • Column and Mobile Phase Screening: Screen various reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers and pH) to achieve optimal separation between the parent compound and any observed degradants from preliminary stress testing.

  • Method Optimization: Fine-tune parameters such as gradient, flow rate, and column temperature to ensure good resolution, peak shape, and a reasonable run time.

  • Method Validation: Validate the method according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Protocols

The following protocols are designed to assess the stability of this compound under various stress conditions. A degradation of 5-20% is generally targeted to ensure that the degradation products are formed at detectable levels without complete degradation of the parent compound.[9]

3.2.1. Hydrolytic Degradation

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C.

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60-80 °C.

    • Rationale: These conditions assess the susceptibility of the molecule to hydrolysis across a range of pH values, which is crucial for predicting stability in aqueous formulations and in the gastrointestinal tract. The thiazole ring can be susceptible to ring opening under harsh hydrolytic conditions.[10]

3.2.2. Oxidative Degradation

  • Procedure: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Rationale: This evaluates the compound's sensitivity to oxidation, which can occur in the presence of peroxides in excipients or through auto-oxidation. The sulfur atom in the thiazole ring is a potential site for oxidation.[11]

3.2.3. Thermal Degradation

  • Procedure: Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven.

    • Rationale: This assesses the solid-state thermal stability of the compound, which is important for determining appropriate manufacturing and storage conditions.

3.2.4. Photodegradation

  • Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

    • Rationale: Thiazole-containing compounds can be susceptible to photo-degradation.[12] This study is essential for determining if the compound requires light-protective packaging.

G cluster_1 Forced Degradation Study Workflow Start This compound Stress Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stress->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 80°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (80°C, Solid) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze by SIAM (HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Establish Pathways Analysis->Results

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

While experimental data is required for confirmation, some potential degradation pathways can be hypothesized based on the chemical structure of this compound and the known reactivity of the thiazole ring.

  • Hydrolysis of the Nitrile Group: The acetonitrile moiety could be susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or amide.

  • Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone.[13]

  • Ring Cleavage: Under harsh conditions, the thiazole ring itself may undergo cleavage.[10]

  • Photochemical Rearrangement: Thiazole rings can undergo photochemical rearrangements upon exposure to UV light.[14]

G cluster_2 Hypothetical Degradation Pathway Parent This compound Hydrolysis Hydrolysis of Nitrile (Acid/Base) Parent->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation of Sulfur (H₂O₂) Parent->Oxidation H₂O₂ Acid_Product 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid Hydrolysis->Acid_Product Oxidation_Product 2-(2-Ethyl-1-oxo-1,3-thiazol-4-yl)acetonitrile (Sulfoxide) Oxidation->Oxidation_Product

Sources

Analogs and derivatives of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Analogs and Derivatives of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for hydrogen bonding have made it a cornerstone in medicinal chemistry.[4] From naturally occurring antibiotics like penicillin to synthetic agents such as the antiretroviral drug Ritonavir and the anti-inflammatory Meloxicam, the thiazole moiety is integral to a diverse array of therapeutic agents.[2]

This guide focuses on a specific, yet highly versatile, subclass: analogs and derivatives of this compound. The cyanomethyl group at the 4-position is a particularly valuable synthetic handle, offering a gateway to a multitude of functional group transformations. Concurrently, the 2-position ethyl group provides a starting point for exploring structure-activity relationships (SAR) through modification. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, chemical reactivity, and biological significance of this compound class.

The Core Moiety: this compound

The central molecule of our discussion is this compound. Its structure combines the stable, aromatic thiazole ring with two key substituents that dictate its chemical behavior and potential for derivatization.

Hantzsch_Synthesis reactant reactant intermediate intermediate product product process process thioamide Propanethioamide (Thioamide) sn2 Nucleophilic Attack (SN2 Reaction) thioamide->sn2 haloketone 4-Chloro-3-oxobutanenitrile (α-Haloketone) haloketone->sn2 intermediate1 Thioester Intermediate sn2->intermediate1 Sulfur attacks halogenated carbon tautomerization Tautomerization intermediate1->tautomerization intermediate2 Enethiol Intermediate tautomerization->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization Nitrogen attacks carbonyl carbon intermediate3 Thiazoline Intermediate cyclization->intermediate3 dehydration Dehydration (Aromatization) intermediate3->dehydration Loss of H2O final_product This compound dehydration->final_product

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Causality Behind Experimental Choices: The reaction is typically run with gentle heating. [5]The driving force for the reaction is the formation of the highly stable, aromatic thiazole ring. [5]The initial step is an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen. [6][5]This is followed by an intramolecular condensation and subsequent dehydration to yield the final aromatic product. [6]

Modern Synthetic Variants

While the Hantzsch synthesis is robust, modern advancements have introduced more diverse and efficient protocols:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for thiazole synthesis. [7][8]* Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to accelerate the reaction, often under greener, aqueous conditions. [7]* Catalyst-Driven Methods: Researchers have developed protocols using copper or palladium catalysts, which can enable the use of different starting materials like diazoketones or arylboronic acids, expanding the synthetic scope. [9][10][11]

Key Analogs and Derivatives: Exploring Chemical Space

The true value of the this compound scaffold lies in its potential for modification at its key positions to generate a library of compounds for biological screening.

Modifications at the 2-Position (Analog Development)

Replacing the ethyl group allows for fine-tuning of steric and electronic properties. This is a common strategy to optimize ligand-receptor interactions.

  • Alkyl Analogs: Varying the chain length or branching (e.g., isopropyl) can impact lipophilicity and binding. * Aryl/Heteroaryl Analogs: Introducing aromatic or heteroaromatic rings (e.g., phenyl, pyridinyl, thienyl) can introduce opportunities for π-π stacking or additional hydrogen bonding interactions within a target's active site. [12][13]

Modifications at the 4-Position (Derivative Synthesis)

The acetonitrile group is a versatile functional handle for creating a wide range of derivatives.

  • Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile yields the corresponding 2-(2-ethyl-1,3-thiazol-4-yl)acetic acid, a key intermediate for amide coupling.

  • Conversion to Tetrazoles: A common and highly effective transformation involves the [2+3] cycloaddition of the nitrile with an azide source (e.g., sodium azide with ammonium chloride) to form a 5-substituted tetrazole. [14]The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.

  • Knoevenagel Condensation: The active methylene group adjacent to the nitrile can participate in condensation reactions with aldehydes and ketones, leading to the formation of α,β-unsaturated nitrile derivatives, which are themselves precursors for more complex heterocyclic systems. [15]

Structure-Activity Relationships (SAR) and Biological Applications

Thiazole derivatives derived from the cyanomethyl scaffold have demonstrated a remarkable breadth of biological activities. SAR studies provide crucial insights into the structural features required for potency and selectivity.

Anticancer Activity

Thiazole-containing compounds are potent anticancer agents, with activity reported against numerous human tumor cell lines. [14][16]* SAR Insights:

  • The presence of methoxy groups on phenyl rings attached to the thiazole core often enhances cytotoxic activity. [2][3] * Hybrid molecules combining the thiazole ring with other heterocycles, such as 1,3,4-thiadiazole or pyrazole, can lead to highly potent compounds. [2][3] * Substitution at the 5-position of the thiazole ring with acyl groups has been shown to be favorable for activity. [17]
Antimicrobial and Antifungal Activity

The thiazole nucleus is a key component of many antimicrobial agents. [7][18]* SAR Insights:

  • Electron-withdrawing groups (e.g., halogens) on aryl substituents are often crucial for potent antibacterial and antifungal effects. [3] * For antitubercular activity, electron-donating groups (e.g., methoxy) on a phenyl ring attached to the thiazole have been found to be beneficial. [3] * The specific substitution pattern on attached pyrazoline or pyrazole rings can significantly influence the antimicrobial spectrum. [17]
Anticholinesterase Activity (Alzheimer's Disease)

Thiazolylhydrazone derivatives have emerged as potent and selective inhibitors of acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. [19]* SAR Insights:

  • These compounds often act as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. [19] * The thiazole ring is a critical component for establishing key interactions within the enzyme's active site. [19]
Quantitative Biological Data Summary

The following table summarizes representative biological activity data for various thiazole analogs and derivatives, illustrating the impact of structural modifications.

Compound Class/DerivativeTarget/AssayActivity (IC50 / MIC)Reference
Thiazolylhydrazone Derivative (Compound 2i )Acetylcholinesterase (AChE)0.028 ± 0.001 µM[19]
Thiazole-Pyrazoline Derivative (Compound 59 )M. tuberculosis DHFR Inhibition4.21 ± 0.13 µM[17]
4-oxo-thiazole Derivative (Compound 10 )Human Liver Cancer (HepG-2)41.78 µg/mL[14]
Pyrazole-Naphthalene-Thiazole Hybrid (Compound 91a )Human Cervical Cancer (HeLa)0.86 µM[2]
β-pentene based thiazole derivative (Compound 87a )Human Cervical Cancer (HeLa)3.48 ± 0.14 µM[2]

Experimental Protocols: A Self-Validating System

The following protocol provides a representative, step-by-step methodology for the Hantzsch synthesis of a 2,4-disubstituted thiazole, based on established principles. [6][5] Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

  • Rationale: This protocol uses ethyl bromopyruvate (an α-haloketone) and thiourea (a thioamide) to construct a thiazole ring. Thiourea is a stable and inexpensive thioamide source. [6]The reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the product's identity is confirmed by spectroscopic methods (NMR) and melting point analysis. [5]

  • Step-by-Step Methodology:

    • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 equivalent) in 50 mL of ethanol.

    • Addition of α-Haloketone: To the stirring solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

    • Reaction: Heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the disappearance of starting materials using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product will often precipitate out of the solution.

    • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.

    • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure thiazole derivative.

    • Characterization: Dry the purified product under vacuum. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.

Conclusion and Future Outlook

The this compound scaffold and its relatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility, particularly via the robust Hantzsch synthesis and its modern variants, combined with the chemical versatility of the cyanomethyl group, allows for the systematic exploration of a vast chemical space.

Future research should focus on:

  • Combinatorial Chemistry: Employing high-throughput synthesis techniques to rapidly generate large libraries of analogs for screening.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most active compounds exert their biological effects.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, translating in vitro potency into in vivo efficacy.

By leveraging the foundational knowledge of thiazole chemistry and embracing modern drug discovery technologies, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic system.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Scientific Reports. Retrieved from [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (n.d.). ChemRxiv. Retrieved from [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare. Retrieved from [Link]

  • Synthesis of 2,4‐disubstituted thiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica.
  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024, July 5). RSC Advances. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Molecules. Retrieved from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

  • Ligand-Free Palladium(II)-Mediated Synthesis of 2,4- Disubstituted 1,3-Thiazoles. (2020). Synfacts. Retrieved from [Link]

  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. (n.d.). De Gruyter. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules. Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020, September 20). Molecules. Retrieved from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). Chinese Chemical Letters. Retrieved from [Link]

  • 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interist. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). ACS Omega. Retrieved from [Link]

  • Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. (2011, June 20). ACG Publications. Retrieved from [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2017, February 10). Molecules. Retrieved from [Link]

  • A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (n.d.). PubMed. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • 2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). International Journal of Pharmaceutical & Biological Archives. Retrieved from [Link]

  • Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3][4] The acetonitrile moiety, in turn, is a versatile functional group that can serve as a key intermediate for the synthesis of more complex heterocyclic systems or as a pharmacophoric element itself.

This document provides detailed application notes and protocols for the utilization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile , a promising but currently under-documented building block in medicinal chemistry. While specific literature on this exact molecule is not publicly available, this guide is built upon the extensive knowledge of closely related 2-alkyl-1,3-thiazole-4-acetonitrile derivatives and the well-established reactivity of the thiazole and acetonitrile functionalities. The protocols and applications described herein are therefore proposed based on established chemical principles and successful applications of analogous structures in drug discovery programs.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C7H8N2SPubChem (Analog)
Molecular Weight 152.22 g/mol PubChem (Analog)
IUPAC Name This compoundN/A
CAS Number Not availableN/A
Canonical SMILES CCC1=NC=C(S1)CC#NN/A

Note: Data for closely related analogs like 2-(1,3-thiazol-2-yl)acetonitrile is used as a reference point where direct data is unavailable.[5]

Medicinal Chemistry Applications: A Gateway to Novel Therapeutics

The structural motif of this compound offers several strategic advantages for the design of novel bioactive molecules. The ethyl group at the 2-position can influence lipophilicity and metabolic stability, while the acetonitrile group at the 4-position is a versatile handle for a variety of chemical transformations.

Synthesis of Fused Heterocyclic Systems with Anticancer Potential

The acetonitrile group of this compound is an excellent precursor for the construction of fused heterocyclic systems, which are often endowed with potent anticancer activity. For instance, it can be utilized in the synthesis of thieno[2,3-d]pyrimidines, pyridones, and other scaffolds known to interact with key cancer targets.

Workflow for the Synthesis of Fused Heterocycles

G A This compound B Reaction with α,β-unsaturated carbonyls A->B Gewald Reaction C Reaction with carbon disulfide A->C Thorpe-Ziegler Reaction D Reaction with ortho-aminoaryl esters A->D Friedländer Annulation E Pyridone Derivatives B->E F Thieno[2,3-d]pyrimidine Precursors C->F G Fused Quinazoline Analogs D->G

Caption: Synthetic pathways from the title compound to anticancer scaffolds.

Development of Novel Antimicrobial Agents

The thiazole nucleus is a common feature in many antimicrobial drugs. The functional handles on this compound allow for its elaboration into derivatives with potential activity against a range of pathogens. The acetonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to generate other heterocyclic systems known for their antimicrobial properties.

Signaling Pathway Inhibition by Thiazole Derivatives

G cluster_0 Antibacterial Mechanism A Thiazole Derivative B Bacterial Enzyme (e.g., DNA Gyrase) A->B Inhibition C DNA Replication B->C D Bacterial Cell Death C->D

Caption: Inhibition of bacterial DNA gyrase by a thiazole-based drug.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on the well-established Hantzsch thiazole synthesis.

Materials:

  • 1-Bromobutan-2-one

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Thioamide Formation (Propionamide to Propanethioamide): In a fume hood, treat propionamide with Lawesson's reagent in anhydrous toluene. Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. After cooling, the reaction mixture is purified by column chromatography to yield propanethioamide.

  • Hantzsch Thiazole Synthesis: a. In a round-bottom flask, dissolve propanethioamide (1.0 eq) and 1,3-dichloroacetone (1.1 eq) in absolute ethanol. b. Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC. c. After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. f. The crude product, 4-(chloromethyl)-2-ethyl-1,3-thiazole, is then purified by flash column chromatography.

  • Cyanation: a. Dissolve the purified 4-(chloromethyl)-2-ethyl-1,3-thiazole (1.0 eq) in a suitable solvent such as DMSO or acetone. b. Add sodium cyanide (1.2 eq) portion-wise at room temperature. c. Stir the reaction mixture at 50-60 °C for 4-6 hours. d. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. f. Purify the crude product by column chromatography to obtain this compound.

Rationale: The Hantzsch synthesis is a robust and widely used method for the preparation of thiazole rings.[1] The subsequent nucleophilic substitution of the chloromethyl group with cyanide is a standard and efficient method for introducing the acetonitrile functionality.

Protocol 2: Knoevenagel Condensation for the Synthesis of a Biologically Active Acrylonitrile Derivative

This protocol describes the reaction of this compound with an aromatic aldehyde to form a α,β-unsaturated nitrile, a scaffold present in many bioactive molecules.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Piperidine (catalyst)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is highly effective for reacting active methylene compounds, such as our title compound, with aldehydes or ketones.[6] The resulting acrylonitrile derivatives are valuable intermediates and have shown a range of biological activities.

Data Summary: Biological Activity of Related Thiazole Derivatives

The following table summarizes the reported biological activities of structurally related thiazole compounds, highlighting the potential therapeutic areas for derivatives of this compound.

Compound ClassBiological ActivityTarget/Mechanism of Action (if known)Reference
2-Aryl-4-substituted thiazolesAnticancerInhibition of tubulin polymerization[1]
Fused Thiazolo-pyrimidinesAntimicrobialInhibition of DNA gyrase[7][8]
2-Amino-4-aryl-thiazolesAnti-inflammatoryCOX-2 Inhibition[4]
Thiazole-containing hybridsAntitumorEGFR/VEGFR-2 inhibition[2]

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. The protocols and applications outlined in this guide, though based on analogous systems, provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for various therapeutic targets. The inherent "drug-likeness" of the thiazole core, combined with the synthetic flexibility of the acetonitrile handle, makes this an exciting area for further investigation in the quest for new medicines.

References

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • Wardakhan, W. W., Ibrahim, D. A., & Zaki, M. Y. (2011). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor ac tivities.
  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor ac tivities. (2011). Scilit.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Molecules, 29(2), 305.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.
  • 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interist. (2005).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry, 13.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Journal of Molecular Structure, 1266, 133479.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2588.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology, 6(1), 257-264.
  • Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. (2018).
  • Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. (1988). Journal of Medicinal Chemistry, 31(4), 835-840.
  • Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. (2011).
  • 2-(1,3-Thiazol-2-yl)acetonitrile. PubChem.
  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2013). Molecules, 18(12), 15159-15172.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). Molecules, 25(1), 196.
  • A new approach for the synthesis of bioactive heteroaryl thiazolidine-2,4-diones. (2011). Journal of the Brazilian Chemical Society, 22(2), 343-353.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry, 25(18), 10321-10323.
  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2016). Der Pharma Chemica, 8(1), 269-278.
  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. (2012). Organic Process Research & Development, 16(4), 561-579.

Sources

Application Note: Comprehensive NMR Characterization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the nuclear magnetic resonance (NMR) characterization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development. We present optimized protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. A thorough analysis and interpretation of the expected NMR spectra are provided, supported by data from analogous structures and established principles of NMR spectroscopy. This application note emphasizes the rationale behind experimental choices to ensure the acquisition of high-quality, reproducible data for unambiguous structural elucidation.

Introduction: The Significance of this compound

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including antimicrobials and anticancer agents[1]. The title compound, this compound, serves as a versatile intermediate in the synthesis of more complex molecules, owing to the reactive nitrile group and the modifiable thiazole core. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, and NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide provides a comprehensive framework for the complete NMR characterization of this important synthetic intermediate.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample[2]. The following protocol is optimized for small organic molecules like this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound. For routine ¹H NMR, 5-10 mg is sufficient, while for ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time[3][4][5].

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. The choice of a deuterated solvent is crucial as it prevents the large solvent signal from overwhelming the analyte signals and provides a lock signal for the spectrometer[3].

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. This volume is optimal for standard 5 mm NMR tubes to ensure the detector coil is adequately filled[2][5].

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for acquiring sharp NMR signals.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Solid impurities can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Workflow for NMR Sample Preparation:

G cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter into NMR Tube vortex->filter cap Cap and Label filter->cap

Caption: Workflow for the preparation of an NMR sample.

NMR Data Acquisition

The following are general acquisition parameters on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse ProgramStandard 1D pulse sequenceProton-decoupled pulse sequence
Spectral Width-2 to 12 ppm-10 to 220 ppm
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay1-2 seconds2 seconds
Number of Scans8-16512-2048 or more
ReferencingTMS (δ 0.00) or residual CHCl₃ (δ 7.26)CDCl₃ (δ 77.16)

Spectral Interpretation and Data Analysis

The structure of this compound with the proposed numbering for NMR assignment is shown below:

Chemical structure of this compound with atom numbering for NMR

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
a~7.15Singlet1HN/AH-5The proton on the thiazole ring is expected to be a singlet in the aromatic region. In substituted thiazoles, the H-5 proton typically resonates around 7.0-8.0 ppm[5][6][7]. The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms contributes to its downfield shift.
b~3.80Singlet2HN/A-CH₂-CNThe methylene protons adjacent to the thiazole ring and the nitrile group are expected to appear as a singlet. Their chemical shift is influenced by the aromatic thiazole ring and the electron-withdrawing nitrile group, placing them in the range of 3.7-4.2 ppm, as seen in similar structures with a methylene bridge between a heterocyclic ring and a nitrile.
c~3.05Quartet2H~7.5 Hz-CH₂-CH₃The methylene protons of the ethyl group are deshielded by the adjacent thiazole ring. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4)[8]. The typical coupling constant for vicinal protons in an alkyl chain is around 7-8 Hz[9].
d~1.40Triplet3H~7.5 Hz-CH₂-CH₃The methyl protons of the ethyl group are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3)[8]. The coupling constant will be identical to that of the quartet they are coupled to.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~170.0C-2The C-2 carbon of the thiazole ring, bonded to nitrogen and sulfur, is expected to be the most downfield of the ring carbons, typically appearing in the range of 165-175 ppm in 2-alkylthiazoles[4].
~148.0C-4The C-4 carbon, to which the cyanomethyl group is attached, is also significantly downfield due to its position in the heterocyclic aromatic system. Its chemical shift is generally found in the 145-155 ppm range[4].
~117.0-CNThe carbon of the nitrile group typically resonates in the range of 115-125 ppm[10]. Its relatively shielded nature compared to other sp-hybridized carbons is a characteristic feature.
~115.0C-5The C-5 carbon of the thiazole ring is generally the most shielded of the ring carbons, with a typical chemical shift in the range of 110-125 ppm[4].
~29.0-CH₂-CH₃The methylene carbon of the ethyl group, attached to the electron-withdrawing thiazole ring, will be deshielded compared to a simple alkane and is expected in the 25-35 ppm range.
~23.0-CH₂-CNThe methylene carbon adjacent to the nitrile and the thiazole ring is expected in the aliphatic region, typically around 20-30 ppm.
~14.0-CH₂-CH₃The terminal methyl carbon of the ethyl group is expected in the highly shielded region of the aliphatic range, typically around 10-15 ppm.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the assignments of the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show a cross-peak between the quartet at ~3.05 ppm and the triplet at ~1.40 ppm, confirming their coupling within the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between:

    • The singlet at ~7.15 ppm (H-5) and the carbon at ~115.0 ppm (C-5).

    • The singlet at ~3.80 ppm (-CH₂-CN) and the carbon at ~23.0 ppm.

    • The quartet at ~3.05 ppm (-CH₂-CH₃) and the carbon at ~29.0 ppm.

    • The triplet at ~1.40 ppm (-CH₂-CH₃) and the carbon at ~14.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular structure. Key expected correlations include:

    • From the H-5 proton to C-4 and C-2.

    • From the -CH₂-CN protons to C-4, C-5, and the -CN carbon.

    • From the -CH₂-CH₃ protons to C-2 and the methyl carbon.

Logical Workflow for NMR Data Interpretation:

G cluster_acq Data Acquisition cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation H1_NMR Acquire ¹H NMR analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) H1_NMR->analyze_H1 C13_NMR Acquire ¹³C NMR analyze_C13 Analyze ¹³C Spectrum (Number of Signals, Chemical Shift) C13_NMR->analyze_C13 COSY ¹H-¹H COSY (H-H Connectivity) analyze_H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) analyze_H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) analyze_H1->HMBC analyze_C13->HSQC analyze_C13->HMBC structure Final Structure Elucidation COSY->structure HSQC->structure HMBC->structure

Sources

Technical Guide: 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile as a Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile is a specialized heterocyclic building block valued for its bifunctional reactivity. It combines a lipophilic 2-ethylthiazole core —a proven pharmacophore in kinase inhibitors and GPCR ligands—with a versatile acetonitrile side chain .

This guide outlines the strategic utility of this compound, providing validated protocols for its synthesis and downstream functionalization. Unlike simple methyl-thiazoles, the 2-ethyl substituent provides increased steric bulk and lipophilicity (


logP 

+0.5 vs. methyl), modulating the metabolic stability and binding affinity of target drug candidates.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyValue (Predicted)Relevance
Formula

Low MW fragment (<200 Da) ideal for FBDD*
Mol. Weight 152.22 g/mol High ligand efficiency potential
ClogP ~1.8Optimal range for membrane permeability
Acidity (

)
~16 (CH₂ protons)Active methylene suitable for condensation
H-Bond Acceptors 2 (N_thiazole, N_nitrile)Key interaction points for enzyme active sites

*FBDD: Fragment-Based Drug Discovery

The "Divergent Hub" Concept

The nitrile group serves as a "masked" functionality, while the methylene bridge allows for carbon-carbon bond formation. This duality makes the compound a divergent hub for library synthesis.

G Core 2-(2-Ethyl-1,3-thiazol-4-yl) acetonitrile Acid Thiazole Acetic Acid (NSAID Isosteres) Core->Acid Hydrolysis (HCl/H2O) Amine Ethylamine Derivative (Histamine Analogs) Core->Amine Reduction (H2/Raney Ni) Vinyl Acrylonitriles (Michael Acceptors) Core->Vinyl Knoevenagel (R-CHO) Fused Fused Thiophenes (Gewald Reaction) Core->Fused S8 / Base

Figure 1: Divergent synthesis pathways from the parent nitrile. The Knoevenagel route (red) is highlighted for its utility in generating covalent inhibitors.

Experimental Protocols

Protocol A: De Novo Synthesis of the Building Block

Rationale: Commercial availability of specific ethyl-derivatives can be sporadic. This Hantzsch-Cyanation Sequence ensures a reliable supply from commodity chemicals.

Reactions:

  • Cyclization: Thiopropionamide + 1,3-Dichloroacetone

    
     4-(Chloromethyl)-2-ethylthiazole.
    
  • Cyanation: 4-(Chloromethyl)-2-ethylthiazole + NaCN

    
     Product.
    
Step 1: Synthesis of 4-(Chloromethyl)-2-ethylthiazole
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents: Dissolve Thiopropionamide (1.0 eq, 50 mmol) in Ethanol (100 mL).

  • Addition: Add 1,3-Dichloroacetone (1.1 eq, 55 mmol) in one portion.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting thioamide spot (

    
    ) should disappear.
    
  • Workup:

    • Concentrate ethanol under reduced pressure.

    • Neutralize the residue with saturated aqueous

      
       (Caution: 
      
      
      
      evolution).
    • Extract with

      
       (3 x 50 mL).
      
    • Dry over

      
       and concentrate to yield the crude chloromethyl intermediate (typically an oil).
      
    • Checkpoint: Purity is usually sufficient (>90%) for the next step. If dark, pass through a short silica plug.

Step 2: Nucleophilic Substitution (Cyanation)
  • Safety: Cyanide salts are lethal. Work in a well-ventilated fume hood. Keep bleach (

    
    ) ready to neutralize spills.
    
  • Solvent System: Use DMSO (Dimethyl sulfoxide). It accelerates

    
     reactions significantly compared to aqueous alcohols.
    
  • Procedure:

    • Dissolve the Chloromethyl intermediate (from Step 1) in DMSO (5 mL per gram).

    • Add Sodium Cyanide (NaCN) (1.2 eq) carefully. The reaction is slightly exothermic.

    • Stir at room temperature for 3 hours. (Heating to 40°C is optional but rarely needed).

  • Quenching & Isolation:

    • Pour the reaction mixture into Ice Water (10 volumes). The product often precipitates as a solid.

    • If solid: Filter and wash with water.

    • If oil: Extract with Ethyl Acetate, wash organic layer with water (2x) and brine (1x) to remove DMSO.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient).

Protocol B: Knoevenagel Condensation (Functionalization)

Application: Synthesis of vinyl nitrile derivatives (potential Michael acceptors for covalent drug design).

Mechanism: The thiazole ring acts as an electron sink, acidifying the methylene protons (


).
  • Reagents:

    • Building Block: this compound (1.0 eq).

    • Electrophile: Benzaldehyde derivative (e.g., 4-Chlorobenzaldehyde) (1.0 eq).

    • Catalyst: Piperidine (0.1 eq) or Ammonium Acetate (0.1 eq).

    • Solvent: Ethanol (Green chemistry compatible).

  • Procedure:

    • Mix reagents in ethanol.

    • Reflux for 2–3 hours.

    • Observation: Product usually precipitates upon cooling.

  • Yield: Typically 80–95%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of 1,3-dichloroacetoneUse freshly distilled or recrystallized 1,3-dichloroacetone.
Incomplete Cyanation "Salting out" of NaCNEnsure DMSO is dry; traces of water can reduce nucleophilicity.
Dark Product (Step 2) Thermal decompositionKeep reaction temperature <45°C. Thiazoles can be sensitive to oxidation.
Emulsion during Workup DMSO presenceWash organic layer extensively with water; add brine to break emulsion.

Mechanistic Insight: The "Ethyl Effect"

Why choose the 2-ethyl analog over the 2-methyl?

  • Lipophilic Efficiency (LipE): The ethyl group adds hydrophobic bulk that can fill specific hydrophobic pockets (e.g., the gatekeeper region in kinases) without significantly increasing molecular weight.

  • Metabolic Stability: The terminal methyl of an ethyl group is often less prone to rapid oxidation than a benzylic-like methyl group directly attached to the aromatic thiazole ring.

SAR cluster_0 SAR Implications Node1 2-Methyl Analog (Standard) Node2 2-Ethyl Analog (Target) Node1->Node2 +CH2 Extension Effect1 Increased logP (Better Membrane Permeability) Node2->Effect1 Effect2 Steric Occlusion (Selectivity Filter) Node2->Effect2

Figure 2: Structure-Activity Relationship (SAR) impact of the ethyl substitution.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Reactivity of Thiazole Acetonitriles: Elnagdi, M. H., et al. (1991). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl Acetonitriles Toward Electrophilic Reagents. Phosphorus, Sulfur, and Silicon.

  • Gewald Reaction Applications: Sabnis, R. W. (1994). Gewald synthesis of thiophenes. Sulfur Reports.

  • Thiazole in Drug Discovery: Das, D., et al. (2016). Thiazole: A biologically active scaffold.[1][2] European Journal of Medicinal Chemistry.

  • Dichloracetone Reagent Profile: 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides.[3] (2019). ACS Omega.

Sources

Application Notes and Protocols for 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Motif as a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry and materials science, embedded in the core of numerous FDA-approved drugs and functional organic materials.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for the introduction of diverse functionalities. The development of efficient and selective methods for the functionalization of the thiazole nucleus is therefore of paramount importance for the rapid exploration of chemical space in drug discovery and the creation of novel materials.[3] This guide focuses on a specific, highly versatile building block: 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile . The presence of the acetonitrile moiety, a valuable synthetic handle and a common pharmacophore, coupled with the reactive sites on the thiazole ring, makes this reagent a powerful tool for the construction of complex molecular architectures through various cross-coupling strategies.

These application notes provide a comprehensive technical overview, including the synthesis of the title compound and detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, offering insights to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

Synthesis of this compound: A Practical Approach

A robust and scalable synthesis of the title compound can be envisioned through a two-step sequence, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a nucleophilic substitution to introduce the cyanomethyl group.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-(Chloromethyl)-2-ethyl-1,3-thiazole

The Hantzsch thiazole synthesis provides a reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[4] In this protocol, 1,3-dichloroacetone reacts with propanethioamide to yield the key intermediate, 4-(chloromethyl)-2-ethyl-1,3-thiazole.

Materials and Reagents:

  • 1,3-Dichloroacetone

  • Propanethioamide

  • Absolute Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 1,3-dichloroacetone (1.0 equiv.) in absolute ethanol, add propanethioamide (1.0 equiv.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(chloromethyl)-2-ethyl-1,3-thiazole.

Protocol 2: Synthesis of this compound

The conversion of the chloromethyl intermediate to the desired acetonitrile is achieved through a straightforward nucleophilic substitution using sodium cyanide.[5]

Materials and Reagents:

  • 4-(Chloromethyl)-2-ethyl-1,3-thiazole

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • To a solution of 4-(chloromethyl)-2-ethyl-1,3-thiazole (1.0 equiv.) in DMSO, add sodium cyanide (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Application in Cross-Coupling Reactions: Functionalization of the Thiazole Core

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl moieties. The primary sites for functionalization are the C5-position via direct C-H activation or through a pre-halogenated intermediate.

Direct C-H Arylation at the C5-Position

Direct C-H arylation has emerged as a powerful, atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials.[3] For 2,4-disubstituted thiazoles, the C5-position is the most electronically enriched and sterically accessible site, making it the preferred position for electrophilic palladation and subsequent arylation.[6][7] The electron-withdrawing nature of the cyanomethyl group at the C4-position is not expected to significantly alter this inherent reactivity.

Caption: General scheme for the direct C-H arylation of the title compound.

Protocol 3: Palladium-Catalyzed Direct C5-Arylation

This protocol is adapted from efficient ligand-free palladium-catalyzed direct arylation methods for thiazole derivatives.[8]

Materials and Reagents:

  • This compound

  • Aryl Bromide or Iodide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (1-5 mol%), and KOAc (2.0 equiv.).

  • Add anhydrous DMA via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-150 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium precursor that forms the active Pd(0) species in situ. Ligand-free conditions are often successful for electron-rich heterocycles like thiazoles, simplifying the reaction setup and reducing costs.[8]

  • Base: KOAc is a mild base that is effective in promoting the C-H activation step and regenerating the active catalyst.

  • Solvent: DMA is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the high temperatures often required for C-H activation.

Functionalization via Halogenation and Subsequent Cross-Coupling

To achieve functionalization at the C5-position with a broader range of coupling partners through Suzuki-Miyaura, Heck, and Sonogashira reactions, a pre-functionalization step, typically halogenation, is required. Bromination of thiazoles is known to occur preferentially at the C5-position.[9]

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium Thiosulfate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1.0 equiv.) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 equiv.) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring by TLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile.

With the 5-bromo derivative in hand, a variety of cross-coupling reactions can be performed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[10]

Materials and Reagents:

  • 5-Bromo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile

  • Arylboronic Acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction vessel, combine 5-bromo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (3-5 mol%), and K₂CO₃ (2.0 equiv.).

  • Add a mixture of DME and water (e.g., 4:1 v/v).

  • Degas the mixture with argon for 15-20 minutes.

  • Heat the reaction to 80-90 °C and stir for 4-12 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiazole Derivatives

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80[11]
Pd(dppf)Cl₂-K₂CO₃DME/H₂O80-90[12]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60[13]
Heck Reaction

The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[2][14]

Materials and Reagents:

  • 5-Bromo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile

  • Alkene (e.g., Styrene, Acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add 5-bromo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and P(o-tol)₃ (4-10 mol%).

  • Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), and DMF.

  • Degas the mixture and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of alkynes from terminal alkynes and organic halides.[15][16]

Note: Iodo-substituted thiazoles are generally more reactive in Sonogashira couplings. 5-Iodo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile can be prepared similarly to the bromo derivative using N-iodosuccinimide.

Materials and Reagents:

  • 5-Iodo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile

  • Terminal Alkyne

  • Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a reaction flask, add 5-iodo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature for 6-24 hours.

  • Filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify by column chromatography.

A copper-free Sonogashira protocol is often preferred to avoid issues with alkyne homocoupling and simplify purification.[17][18][19]

Materials and Reagents:

  • 5-Iodo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile

  • Terminal Alkyne

  • [DTBNpP] Pd(crotyl)Cl (a commercially available air-stable precatalyst)

  • 1,2,2,6,6-Pentamethylpiperidine (TMP)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a glovebox, add 5-iodo-2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile (1.0 equiv.), the terminal alkyne (1.5 equiv.), [DTBNpP] Pd(crotyl)Cl (2-5 mol%), and TMP (2.0 equiv.) to a vial.

  • Add DMSO and seal the vial.

  • Stir the reaction at room temperature for 18-24 hours.

  • Work-up and purify as described in Protocol 7.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. The protocols outlined in this guide provide a robust foundation for its synthesis and subsequent functionalization through a variety of palladium-catalyzed cross-coupling reactions. The ability to selectively modify the C5-position of the thiazole ring through direct C-H activation or via a halogenated intermediate opens up a wide array of possibilities for creating novel compounds for applications in drug discovery and materials science. By understanding the underlying principles of these reactions and following the detailed protocols, researchers can effectively leverage this powerful reagent to accelerate their research and development efforts.

References

  • Bugday, N., Khan, S., Yasar, S., et al. (2021). CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. Journal of Organometallic Chemistry, 937, 121730.
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.
  • Yang, D., et al. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(5), 1138-1141.
  • Smith, C. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. BenchChem Technical Guides.
  • Doucet, H., et al. (2023). Direct Arylation of 2-Ethyl-4-methylthiazole.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Mohajer, F., & Heravi, M. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7338-7368.
  • Al-Masoudi, N. A., et al. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Itami, K., et al. (2010). CH Substitution Reaction of Thiazoles at the 2-Position.
  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581.
  • Bugday, N., et al. (2021). CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. AVESİS.
  • Singh, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4991.
  • Ayati, A., et al. (2015). The Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dehghani, F., et al. (2014). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Organic & Biomolecular Chemistry, 12(26), 4663-4672.
  • Ganapathi, K., & Kulkarni, K. D. (1953). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 38(1), 45-52.
  • Donald, J. R., & Berrell, S. L. (2019). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 21(11), 4054-4058.
  • Gulea, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4521-4539.
  • Pace, V., et al. (2018). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal, 24(64), 17056-17060.
  • Mini-Reviews in Organic Chemistry. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. The Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Guides.
  • Al-Hourani, B. J., et al. (2017). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Heterocyclic Chemistry, 54(5), 2999-3007.
  • ResearchGate. (2025). Simple thiazole-based ligands for palladium(II)
  • BenchChem. (2025).
  • Usol'tseva, S. V., Andronnikova, G. P., & Shevyrin, V. A. (1987). Bromination of 2-Thiazolylhydrazones. Chemistry of Heterocyclic Compounds, 23(10), 1125-1128.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (1999). SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. HETEROCYCLES, 51(8), 1957-1996.
  • Rossi, S., et al. (2024).
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Download Scientific Diagram.
  • Maiti, D., et al. (2018). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Journal of the American Chemical Society, 140(1), 244-250.
  • Bou-Salah, G., et al. (2017).
  • Guo, H., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Beilstein Journal of Organic Chemistry, 15, 660-666.
  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220.
  • Al-Tel, T. H. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 75.

Sources

Technical Application Note: High-Purity Isolation of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation and purification protocols for 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Synthesized typically via the Hantzsch thiazole cyclization, the crude reaction mixture often contains unreacted thioamides,


-haloketones, and polymeric tars.

This note prioritizes a Chemo-Selective Acid-Base Extraction as the primary cleanup method, exploiting the basicity of the thiazole nitrogen (


). This is followed by Flash Column Chromatography  for polishing. We address the specific stability concerns of the acetonitrile moiety, which is susceptible to hydrolysis under prolonged acidic/basic exposure.

Physicochemical Profile & Impurity Landscape

Before initiating purification, the operator must understand the solute's behavior in biphasic systems.

PropertyValue / CharacteristicImplication for Purification
Structure Thiazole ring with C2-Ethyl and C4-AcetonitrileBasic Nitrogen allows pH-switchable solubility.
Physical State Low-melting solid or viscous oil (yellow/orange)May require Kugelrohr distillation or crystallization at low temp.

(Conj. Acid)
~2.5 – 3.0 (Estimated)Protonates fully at pH < 1.0.
LogP ~1.5 – 2.0Lipophilic enough for extraction into DCM/EtOAc when neutral.
Stability Nitrile sensitive to hydrolysisAvoid boiling strong acids/bases; keep workups cold (<10°C).
Common Impurities (Hantzsch Synthesis Origin)
  • Thiopropionamide: Unreacted starting material (Neutral/Weakly Acidic).

  • 
    -Chloroketone derivatives:  Highly electrophilic, potential alkylating agents.
    
  • Thiazole Polymers: Dark, tarry byproducts formed via oxidative coupling.

Protocol A: Chemo-Selective Acid-Base Extraction

Objective: Bulk removal of non-basic impurities (tars, unreacted neutral starting materials) without chromatography.

Mechanism

The thiazole nitrogen is weakly basic. By lowering the pH to ~0-1, the thiazole protonates to form a water-soluble salt. Neutral organic impurities remain in the organic layer and are discarded. The aqueous layer is then neutralized, returning the thiazole to its lipophilic free-base form for recovery.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Do not use DCM if the density difference with water causes emulsion issues with heavy tars.

  • Acid Extraction (The "Switch"):

    • Cool the organic phase to 0–5°C in an ice bath.

    • Add 1.0 M HCl (equal volume to organic phase).

    • Agitate vigorously for 5 minutes.

    • Critical Check: Measure aqueous pH. It must be < 1. If not, add more acid.

  • Phase Separation:

    • Separate the layers.[1]

    • Organic Layer: Contains non-basic impurities. Discard (or save for impurity profiling).

    • Aqueous Layer: Contains the protonated Target Thiazole .

  • Washing: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Basification (The "Recovery"):

    • Keep the aqueous layer on ice (0–5°C) to prevent nitrile hydrolysis.

    • Slowly add saturated

      
        or 6 M NaOH  dropwise until pH reaches ~9–10.
      
    • Observation: The solution will turn cloudy/oily as the free base precipitates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

      
       volumes).
      
    • Combine DCM extracts, dry over

      
      , filter, and concentrate
      
    • Result: Semi-pure oil/solid (typically >90% purity).

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve Acidify Add 1M HCl (pH < 1) 0-5°C Dissolve->Acidify Separate1 Phase Separation Acidify->Separate1 OrgLayer1 Organic Layer (Neutrals/Tars) Separate1->OrgLayer1 AqLayer1 Aqueous Layer (Protonated Thiazole) Separate1->AqLayer1 Discard Discard OrgLayer1->Discard Wash Wash with EtOAc AqLayer1->Wash Basify Basify with Na2CO3 (pH > 9, Cold) Wash->Basify Extract Extract into DCM Basify->Extract Final Concentrate DCM (Purified Target) Extract->Final

Figure 1: Chemo-selective acid-base extraction workflow designed to isolate basic thiazoles from neutral Hantzsch byproducts.

Protocol B: Flash Column Chromatography

Objective: Removal of closely eluting isomers or hydrolysis byproducts (amides) required for >98% purity.

Stationary Phase Considerations

Thiazoles possess a lone pair on the nitrogen that can interact with acidic silanols on silica gel, leading to peak tailing and poor resolution.

  • Correction: Pre-treat the column with 1% Triethylamine (TEA) or add 0.5% TEA to the mobile phase.

Mobile Phase Optimization
  • Standard System: Hexanes / Ethyl Acetate.[2]

  • Alternative (For higher polarity): DCM / Methanol (use if the nitrile has hydrolyzed to the amide).

Gradient Protocol
  • Column: Silica Gel (40–63 µm), 12g cartridge per 1g crude.

  • Equilibration: 100% Hexanes (with 1% TEA).

  • Loading: Dry load on Celite or liquid load in minimum DCM.

  • Elution Profile:

    • 0–5 min: 0% EtOAc (Isocratic Hexanes)

    • 5–15 min: 0%

      
       30% EtOAc
      
    • 15–25 min: 30%

      
       50% EtOAc
      
    • Target Elution: The thiazole acetonitrile typically elutes between 25–40% EtOAc.

  • Detection: UV at 254 nm (Thiazole ring absorption).

Visualization: Chromatographic Decision Tree

ChromDecision CheckTLC Run TLC (30% EtOAc/Hex) Tailing Is spot tailing? CheckTLC->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes Standard Standard Gradient Hex/EtOAc Tailing->Standard No Separation Resolution < 0.2 Rf? AddTEA->Separation Standard->Separation SwitchSolvent Switch to DCM/MeCN or DCM/MeOH Separation->SwitchSolvent Yes (Poor Sep) Proceed Proceed with Purification Separation->Proceed No (Good Sep)

Figure 2: Decision matrix for optimizing chromatographic conditions based on TLC behavior.

Quality Control & Analytical Validation

Once isolated, the compound must be validated. The nitrile group provides a distinct spectroscopic handle.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Acidic mobile phase ensures sharp peaks for the basic thiazole.

NMR Interpretation ( NMR, )
  • 
     1.3-1.4 ppm (t, 3H):  Methyl of the ethyl group.
    
  • 
     2.9-3.1 ppm (q, 2H):  Methylene of the ethyl group.
    
  • 
     3.8-4.0 ppm (s, 2H): Diagnostic Peak.  The 
    
    
    
    next to the nitrile. If this shifts or splits, hydrolysis to amide has occurred.
  • 
     7.0-7.2 ppm (s, 1H):  Thiazole C5 proton (aromatic region).
    
IR Spectroscopy[4][5]
  • ~2250 cm

    
    :  Sharp, weak band characteristic of the C
    
    
    
    N stretch
    . Absence of this peak suggests hydrolysis.

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

  • General Purification of Thiazoles: Journal of Organic Chemistry. "Copper-Catalyzed Synthesis of Thiazoles." (Example of workup conditions for similar moieties). Available at: [Link]

  • Flash Chromatography Solvent Guides: Biotage Application Notes. "Benefits of Acetonitrile in Flash Chromatography." Available at: [Link]

  • Safety Data & Properties (Analogous Compounds): PubChem. "2-(1,3-Thiazol-2-yl)acetonitrile." Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile . This guide is engineered for drug development professionals and synthetic chemists to troubleshoot the two-stage synthesis of this critical intermediate: the Hantzsch thiazole cyclization followed by nucleophilic cyanidation.

Below, you will find a mechanistic breakdown of common side reactions, self-validating experimental protocols, and actionable Q&A troubleshooting.

Reaction Pathway & Side Reaction Mapping

Pathway SM Thiopropanamide + 1,3-Dichloroacetone Int 4-Chloromethyl-2-ethylthiazole SM->Int Hantzsch Cyclization SP1 Hydroxythiazoline (Incomplete Dehydration) SM->SP1 Low Temp / Acidic pH Prod This compound Int->Prod NaCN / KCN (PTC) SP2 Hydroxymethylthiazole (Hydrolysis) Int->SP2 Aqueous Hydroxide SP3 Dialkylated Dimer (Over-alkylation) Prod->SP3 Excess Base + Int

Fig 1: Reaction pathway and common side reactions in 2-(2-ethylthiazol-4-yl)acetonitrile synthesis.

Section 1: Hantzsch Thiazole Cyclization Troubleshooting

The first stage involves the condensation of thiopropanamide with 1,3-dichloroacetone to form the intermediate 4-chloromethyl-2-ethylthiazole .

Q1: My LC-MS shows a significant M+18 peak relative to the target intermediate. What is causing this? A1: You are observing a hydroxythiazoline intermediate. The Hantzsch synthesis initiates via a nucleophilic attack by the sulfur atom on the alpha-haloketone, followed by an intramolecular 5-exo-dig cyclization[1]. This forms a cyclic hydroxythiazoline that must undergo dehydration to yield the aromatic thiazole ring[1]. If your reaction temperature is too low, or if the pH is highly acidic, this dehydration step stalls. Solution: Ensure the reaction is heated to reflux. If acidic byproducts (HCl) accumulate, they can alter regioselectivity and yield isomeric impurities[2]. Maintain neutral or slightly basic conditions during the workup to drive aromatization[2].

Q2: The reaction mixture turns black rapidly, and yields are poor. How do I prevent this? A2: 1,3-dichloroacetone is highly reactive and prone to polymerization or self-condensation under basic conditions or excessive localized heating. Solution: Implement a controlled addition. Dissolve the thioamide in your solvent first, cool to 0 °C, and add the 1,3-dichloroacetone dropwise. Only apply heat after the initial exothermic S-alkylation is complete.

Section 2: Cyanidation Troubleshooting

The second stage is the nucleophilic substitution (


) of the chloromethyl group with a cyanide source (NaCN/KCN) to yield This compound .

Q3: I am detecting a large amount of 4-hydroxymethyl-2-ethylthiazole. How do I suppress this hydrolysis? A3: Cyanide salts are inherently basic. When cyanidation is performed in aqueous or alcoholic mixtures, hydroxide ions are generated. The chloromethyl group is a primary alkyl halide, making it highly susceptible to competing


 attack by hydroxide, leading to the hydroxymethyl byproduct[3].
Solution: Transition from a homogenous aqueous reaction to a Phase-Transfer Catalysis (PTC)  system[4]. By using a biphasic system (e.g., Dichloromethane/Water) with a catalyst like Tetrabutylammonium bromide (TBAB), cyanide ions are shuttled into the organic phase where water concentration is negligible, heavily favoring cyanidation over hydrolysis[4].

Q4: I am observing a high-molecular-weight impurity that corresponds to exactly twice the mass of the thiazole core minus a chloride. What is this? A4: This is a dialkylated dimer . The target product, 2-(2-ethylthiazol-4-yl)acetonitrile, contains an active methylene group flanked by an electron-withdrawing nitrile and the aromatic thiazole ring[5]. This makes the


-protons highly acidic. In the presence of excess cyanide (acting as a base), the product is deprotonated into a carbanion[5]. This carbanion acts as a nucleophile and attacks unreacted 4-chloromethyl-2-ethylthiazole.
Solution: Strictly control stoichiometry (use only a slight excess of NaCN, e.g., 1.1 eq) and monitor the reaction closely. Quench the reaction immediately once the starting material is consumed.

Quantitative Data: Side Reaction Signatures

Side ProductCausalityAnalytical SignaturePrevention Strategy
Hydroxythiazoline Incomplete dehydration during Hantzsch cyclization.LC-MS: Target + 18 Da.IR: Broad -OH stretch (~3300 cm⁻¹).Increase reflux time; ensure neutral/mildly basic workup[2].
Hydroxymethylthiazole Hydroxide attack on the chloromethyl intermediate[3].GC-MS: Target - 9 Da (Cl replaced by OH).Use biphasic Phase-Transfer Catalysis (PTC)[4].
Dialkylated Dimer Deprotonation of the active methylene product[5].LC-MS: ~2x Target Mass.NMR: Loss of -CH2- singlet.Avoid excess base; quench immediately upon completion.
Thiazole-4-acetamide Over-hydrolysis of the nitrile product.IR: Strong C=O stretch (~1680 cm⁻¹).Keep reaction temp < 50 °C during cyanidation.

Self-Validating Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis of 4-Chloromethyl-2-ethylthiazole
  • Preparation: Suspend thiopropanamide (1.0 eq, 100 mmol) in anhydrous ethanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Cool to 0 °C using an ice bath.

  • Addition: Dissolve 1,3-dichloroacetone (1.1 eq, 110 mmol) in 30 mL of ethanol. Add this solution dropwise over 30 minutes to control the exothermic S-alkylation and prevent polymerization.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (78 °C) for 5 hours.

    • Self-Validation Check: Spot the mixture on a TLC plate (Hexane:EtOAc 3:1). The disappearance of the thioamide spot and the emergence of a highly UV-active spot indicates successful dehydration and aromatization.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the crude oil in ethyl acetate (200 mL) and wash with saturated aqueous

    
     until the aqueous layer pH is ~7.5. This neutralizes HCl and prevents acid-catalyzed isomer formation[2]. Dry the organic layer over 
    
    
    
    and concentrate.
Protocol 2: PTC-Mediated Cyanidation
  • Biphasic Setup: Dissolve the crude 4-chloromethyl-2-ethylthiazole (1.0 eq, ~80 mmol) in dichloromethane (100 mL).

  • Aqueous Phase: In a separate flask, dissolve NaCN (1.2 eq, 96 mmol) and Tetrabutylammonium bromide (TBAB, 0.05 eq, 4 mmol) in deionized water (40 mL).

  • Reaction: Combine the two phases. Stir vigorously (800+ RPM) at 40 °C. The TBAB will shuttle the cyanide into the organic phase, minimizing contact with aqueous hydroxide[4].

  • Monitoring:

    • Self-Validation Check: Sample the organic layer every 45 minutes for GC-MS. Stop the reaction the moment the chloromethyl peak disappears to prevent deprotonation of the active methylene and subsequent dialkylation[5].

  • Quench & Isolate: Separate the organic layer. Wash the organic phase twice with water (50 mL) to remove residual cyanide, dry over

    
    , and evaporate to yield crude this compound. Purify via vacuum distillation if necessary.
    

References

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental failures. We will move beyond simple procedural lists to explore the chemical reasoning behind each step, empowering you to make informed decisions in your laboratory work.

The synthesis of this valuable heterocyclic building block is typically approached via a robust two-step sequence. This guide is structured to address potential failures in each of these distinct stages.

Overview of the Synthetic Strategy

The most common and efficient route involves two key transformations:

  • Hantzsch Thiazole Synthesis: Formation of the 2-ethyl-4-(chloromethyl)thiazole core from propanethioamide and 1,3-dichloroacetone. This classic reaction reliably constructs the thiazole heterocycle.

  • Nucleophilic Cyanation: Introduction of the acetonitrile moiety via an SN2 reaction, where the chloromethyl intermediate is treated with a cyanide salt.

This overall workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Step 1: Hantzsch Thiazole Synthesis cluster_2 Step 2: Nucleophilic Cyanation cluster_3 Final Product Propanethioamide Propanethioamide Hantzsch Formation of 4-(chloromethyl)-2-ethylthiazole Propanethioamide->Hantzsch Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Hantzsch Cyanation Reaction with Cyanide Salt (e.g., NaCN) Hantzsch->Cyanation Intermediate Isolation (Recommended) FinalProduct This compound Cyanation->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-haloketone with a thioamide. While robust, success hinges on the quality of reagents and precise control of reaction conditions.

G Thioamide Propanethioamide (Nucleophile) Intermediate1 S-Alkylation (SN2 Attack) Thioamide->Intermediate1 Haloketone 1,3-Dichloroacetone (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclization (Intramolecular Condensation) Intermediate1->Intermediate2 Nitrogen attacks carbonyl carbon Intermediate3 Dehydration Intermediate2->Intermediate3 Forms hemiaminal-like intermediate Product 4-(chloromethyl)-2-ethylthiazole Intermediate3->Product Elimination of H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) - Step 1

Q1: My reaction has failed to initiate or shows very low conversion of starting materials. What are the likely causes?

A1: This is a common issue often traced back to reagent quality or reaction conditions.

  • Cause 1: Poor Quality of 1,3-Dichloroacetone. This reagent is susceptible to polymerization or degradation upon storage. The presence of polymeric impurities will significantly reduce the concentration of the active monomer and can complicate purification.

    • Solution: Use freshly opened 1,3-dichloroacetone or purify it by vacuum distillation before use. Confirm its purity via 1H NMR.

  • Cause 2: Wet Reagents or Solvents. The final step of the Hantzsch synthesis is a dehydration to form the aromatic thiazole ring. Excess water in the reaction can disfavor this equilibrium-driven step.

    • Solution: Ensure your thioamide is dry. Use anhydrous solvents (e.g., absolute ethanol) for the reaction.

  • Cause 3: Insufficient Temperature. While the initial SN2 attack is often fast, the subsequent cyclization and dehydration steps may require thermal energy to proceed at a reasonable rate.

    • Solution: Most literature procedures call for gentle heating, often to the reflux temperature of the solvent (e.g., ethanol at ~78 °C). If room temperature fails, gradually increase the heat and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My reaction produces a complex mixture of products, and the yield of the desired 4-(chloromethyl)-2-ethylthiazole is low. What side reactions could be occurring?

A2: Side product formation usually points to issues with stoichiometry or the reactivity of the intermediates.

  • Cause 1: Double Condensation. 1,3-Dichloroacetone has two electrophilic sites. If the stoichiometry is incorrect or local concentrations fluctuate, one molecule of thioamide might react at both ends of two different dichloroacetone molecules, or vice-versa, leading to oligomeric byproducts.

    • Solution: Use a slight excess (1.05 to 1.1 equivalents) of the propanethioamide to ensure the dichloroacetone is fully consumed in the desired 1:1 reaction. Add one reagent slowly to a solution of the other to maintain a consistent molar ratio throughout the reaction.

  • Cause 2: Formation of the Isomeric 5-(chloromethyl)thiazole. While the reaction of 1,3-dichloroacetone with a thioamide typically yields the 4-substituted product, trace amounts of the 5-substituted isomer can sometimes form, complicating purification.

    • Solution: This is generally a minor pathway. Careful control of reaction temperature (avoiding excessive heat) can improve regioselectivity. The isomers are often separable by column chromatography.

  • Cause 3: Instability of the Thioamide. Thioamides can be less stable than their amide counterparts, particularly under harsh acidic or basic conditions, which are generally avoided in this synthesis.

    • Solution: Stick to neutral or mildly heated conditions. Most Hantzsch syntheses proceed well without the addition of a strong acid or base.

Parameter Typical Condition Rationale / Notes
Solvent Absolute EthanolGood solubility for both reactants; allows for reflux at a moderate temperature.
Temperature 60-80 °C (Reflux)Provides sufficient energy for cyclization and dehydration without promoting side reactions.
Stoichiometry 1.0 eq. Dichloroacetone / 1.05 eq. PropanethioamideA slight excess of the thioamide ensures complete consumption of the bifunctional ketone.
Reaction Time 2-6 hoursMonitor by TLC until starting materials are consumed.

Part 2: Troubleshooting the Nucleophilic Cyanation

This step involves the substitution of the chloride on the methyl group with a cyanide anion. It is a classic SN2 reaction where the chloromethylthiazole acts as the electrophile and the cyanide ion as the nucleophile.

Frequently Asked Questions (FAQs) - Step 2

Q1: The cyanation reaction is sluggish or stalls completely. What's wrong?

A1: Incomplete conversion is typically due to poor nucleophilicity of the cyanide or issues with solvent choice.

  • Cause 1: Inappropriate Solvent. SN2 reactions are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) than in protic solvents (e.g., ethanol, water). Protic solvents solvate the cyanide anion, shielding it and reducing its nucleophilicity.

    • Solution: Switch to a polar aprotic solvent like DMSO or DMF. If solubility is an issue, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be used in a two-phase system (e.g., dichloromethane/water), which facilitates the transport of the cyanide anion into the organic phase.

  • Cause 2: Low Quality or Wet Cyanide Salt. Sodium or potassium cyanide can be hygroscopic. Water can compete as a nucleophile, leading to the formation of the corresponding alcohol byproduct, 2-(2-ethylthiazol-4-yl)methanol.

    • Solution: Use freshly opened, anhydrous NaCN or KCN. Dry the salt in a vacuum oven before use if necessary. Handle with extreme caution in a well-ventilated fume hood due to its high toxicity.

Q2: My final product is contaminated with impurities, or my yield is low after workup. What are potential pitfalls?

A2: This can result from side reactions or decomposition during the reaction or purification.

  • Cause 1: Hydrolysis of the Nitrile. The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under strongly acidic or basic conditions, especially if heated for prolonged periods during workup.

    • Solution: Perform the aqueous workup under neutral or mildly basic conditions and avoid excessive heat. If an extractive workup is used, wash with brine to remove residual water before concentrating.

  • Cause 2: Isocyanide Formation. While cyanide is an ambident nucleophile, SN2 reactions with alkyl halides predominantly lead to C-alkylation (nitrile formation). However, trace amounts of N-alkylation can occur, yielding the isomeric and often foul-smelling isocyanide.

    • Solution: This is rarely a major issue with simple alkyl halides. Using a polar solvent and a counter-ion like Na+ or K+ strongly favors nitrile formation.

  • Cause 3: Dimerization. The product contains an active methylene group (the CH2 between the ring and the nitrile). Under strongly basic conditions, this group can be deprotonated, and the resulting carbanion can potentially react with another molecule of the starting material, leading to dimerization.

    • Solution: Avoid using an excessive amount of strong base. Use a stoichiometric amount of the cyanide salt. If a base is needed for other reasons, a milder, non-nucleophilic base should be chosen carefully.

Recommended Protocol for Cyanation
  • Setup: In a fume hood, dissolve 4-(chloromethyl)-2-ethylthiazole (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add sodium cyanide (1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a larger volume of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Washing: Combine the organic layers and wash with water and then brine to remove the solvent (DMSO) and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G Start Low or No Conversion CheckSolvent CheckSolvent Start->CheckSolvent Is solvent polar aprotic (DMSO, DMF)? Impure Complex Mixture / Low Yield CheckWorkup CheckWorkup Impure->CheckWorkup Is workup pH neutral & cool? CheckCyanide Is cyanide salt fresh and dry? CheckSolvent->CheckCyanide Yes ChangeSolvent Action: Switch to DMSO or DMF. CheckSolvent->ChangeSolvent No CheckTemp Is reaction heated gently (40-50°C)? CheckCyanide->CheckTemp Yes DryCyanide Action: Use fresh, dry NaCN or KCN. CheckCyanide->DryCyanide No ConsiderPTC Consider adding a Phase-Transfer Catalyst (e.g., TBAB). CheckTemp->ConsiderPTC Yes HeatGently Action: Heat to 40-50°C and monitor. CheckTemp->HeatGently No CheckBase Is a strong base or excess NaCN used? CheckWorkup->CheckBase Yes AdjustWorkup Action: Neutralize before extraction, avoid heat. CheckWorkup->AdjustWorkup No Purify Action: Purify via column chromatography. CheckBase->Purify No ReduceBase Action: Use stoichiometric NaCN. Avoid other bases. CheckBase->ReduceBase Yes

Caption: Troubleshooting decision tree for the cyanation step.

References
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Nitrile Synthesis.
  • El-Sayed, N. N. E., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 21(9), 1228. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1).
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (2017). US20170240541A1 - Process for preparing thiazole derivatives.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (1984). US4468517A - Synthesis of thiazoles.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.07%3A_Chemistry_of_Nitriles]([Link]

Technical Support Center: Optimization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

I. Overview of the Core Synthesis: The Hantzsch Thiazole Synthesis

The most common and direct route to synthesizing the this compound core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For our target molecule, the key reactants are 4-chloro-3-oxobutanenitrile and propanethioamide .

The general reaction is as follows:

Hantzsch_Synthesis cluster_main Reactant1 Propanethioamide Plus1 + Reactant1->Plus1 Reactant2 4-Chloro-3-oxobutanenitrile Intermediate Cyclocondensation Reactant2->Intermediate Plus1->Reactant2 Product This compound Intermediate->Product Byproduct + H2O + HCl Product->Byproduct

Caption: General schematic for the Hantzsch synthesis of the target compound.

II. Frequently Asked Questions (FAQs)

Q1: My Hantzsch synthesis of this compound is resulting in a very low yield. What are the most common causes?

Low yields in this specific Hantzsch synthesis can typically be traced back to one or more of the following factors: suboptimal reaction conditions (temperature, solvent), poor quality or instability of the starting materials (especially 4-chloro-3-oxobutanenitrile), incorrect stoichiometry, or the formation of unwanted side products.[1][2] A systematic approach to optimizing these variables is the most effective troubleshooting strategy.

Q2: How can I improve the overall yield of my reaction?

Yields can often be dramatically improved by methodically optimizing key reaction parameters. This includes screening different solvents and temperatures.[2][3] For instance, while ethanol or methanol are common solvents, acetonitrile has also been used effectively in similar syntheses.[4] Additionally, alternative energy sources like microwave irradiation have been shown to significantly increase yields and reduce reaction times in Hantzsch syntheses.[5]

Q3: What are the typical side reactions I should be aware of, and how can I minimize them?

A common side reaction, particularly under strongly acidic conditions, is the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles.[6] To minimize this, running the reaction under neutral or slightly basic conditions is often preferable.[1] Furthermore, the purity of the starting α-haloketone is critical; impurities or degradation can lead to a host of unwanted byproducts.[2]

III. Detailed Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format.

Issue 1: Low or Incomplete Conversion of Starting Materials

Q: My TLC and LC-MS analysis shows a significant amount of unreacted propanethioamide and/or 4-chloro-3-oxobutanenitrile. How can I drive the reaction to completion?

This is a common issue that points to insufficient activation energy or reaction time.[2]

  • Temperature Optimization: The Hantzsch synthesis often requires heating.[2] If you are running the reaction at room temperature or slightly elevated temperatures, consider a systematic increase. Refluxing in a suitable solvent like ethanol or acetonitrile is a standard starting point.[4]

  • Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction progress via TLC or LC-MS at regular intervals (e.g., every 2-4 hours) to determine the point at which the reaction plateaus.

  • Solvent Choice: The polarity and boiling point of the solvent can have a significant impact. While alcohols are common, they can potentially participate in side reactions.[7] Consider screening aprotic solvents like acetonitrile or DMF, which may offer better solubility for the reactants and facilitate the reaction.

  • Catalysis: While often run without a catalyst, the use of a mild, non-nucleophilic base like triethylamine or DIPEA can help neutralize the HCl generated in situ, which can sometimes inhibit the reaction or promote side reactions. Additionally, catalysts like silica-supported tungstosilicic acid have been shown to improve yields in related syntheses.[3]

Issue 2: Formation of Multiple Products and Impurities

Q: My crude NMR spectrum is complex, suggesting the presence of multiple isomers or byproducts. What is the likely cause and solution?

The formation of multiple products often points to issues with reaction selectivity or starting material purity.[2]

  • Control of pH: As mentioned, acidic conditions can favor the formation of a 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-amino (in this case, 2-ethyl) thiazole.[6] This occurs due to a change in the regioselectivity of the initial nucleophilic attack.

    • Solution: Perform the reaction under neutral conditions or add a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) to scavenge the acid produced during the reaction.

  • Purity of 4-Chloro-3-oxobutanenitrile: α-haloketones can be unstable and prone to self-condensation or decomposition.

    • Solution: Use freshly prepared or purified 4-chloro-3-oxobutanenitrile. If you suspect purity issues, consider purifying it via low-temperature recrystallization or rapid column chromatography immediately before use. Ensure it is stored under anhydrous conditions at a low temperature.

  • Stoichiometry: An incorrect ratio of reactants can lead to side reactions.

    • Solution: Use a slight excess (1.05 to 1.1 equivalents) of the more stable and accessible reactant, typically the thioamide, to ensure the complete consumption of the more sensitive α-haloketone.

Issue 3: Difficulty in Product Isolation and Purification

Q: I'm struggling to isolate and purify my target compound. What are some effective methods?

Isolation and purification are critical for obtaining a high yield of pure this compound.

  • Work-up Procedure:

    • Precipitation: After the reaction is complete, cooling the mixture and pouring it into a cold, dilute solution of a weak base like sodium bicarbonate or sodium carbonate can be effective.[1][2] This neutralizes any hydrohalide salts formed, often causing the neutral organic product to precipitate, which can then be collected by filtration.

    • Extraction: If the product is soluble or forms an oil, a standard liquid-liquid extraction is necessary. After removing the reaction solvent under reduced pressure, dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash sequentially with water, dilute NaHCO₃ solution (to remove acid), and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallization: If a solid is obtained, recrystallization is an excellent method for purification. Screen various solvents; ethanol, isopropanol, or mixtures like ethyl acetate/hexanes are good starting points.[5][8]

    • Column Chromatography: For oils or highly impure solids, silica gel column chromatography is the method of choice. A gradient elution starting with a nonpolar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity is recommended to effectively separate the product from starting materials and byproducts.

IV. Optimized Protocol and Troubleshooting Logic

Baseline Experimental Protocol
  • To a stirred solution of propanethioamide (1.05 mmol) in anhydrous acetonitrile (15 mL), add 4-chloro-3-oxobutanenitrile (1.0 mmol).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • After the reaction is complete (typically 4-8 hours, as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with a 5% NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by silica gel column chromatography.

Parameter Optimization Table
ParameterCondition A (Baseline)Condition B (Alternative)Condition C (Microwave)Expected Outcome & Rationale
Solvent Acetonitrile[4]EthanolDMFAcetonitrile is aprotic and avoids potential side reactions. Ethanol is a standard protic solvent. DMF offers higher polarity and boiling point.
Temperature Reflux (~82°C)50°C100°C (Microwave)Higher temperatures generally increase reaction rate but may also promote byproduct formation. Microwave heating can accelerate reactions dramatically.[5]
Base NoneTriethylamine (1.1 eq)K₂CO₃ (1.5 eq)A base neutralizes in-situ generated acid, potentially improving yield and preventing isomer formation.[1][6]
Time 4-8 hours12-16 hours10-30 minutesReaction time is highly dependent on temperature and solvent.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Purity Issue Check_TLC Analyze Crude Reaction Mixture (TLC/LC-MS) Start->Check_TLC Unreacted_SM High % of Starting Material (SM)? Check_TLC->Unreacted_SM Multiple_Spots Multiple Products / Streaking? Check_TLC->Multiple_Spots Isolation_Issue Difficulty in Purification? Check_TLC->Isolation_Issue Unreacted_SM->Multiple_Spots No Sol_TempTime Increase Temperature / Time - Consider Microwave Unreacted_SM->Sol_TempTime Yes Multiple_Spots->Isolation_Issue No Sol_Purity Check SM Purity - Purify α-haloketone Multiple_Spots->Sol_Purity Yes Sol_Workup Optimize Workup - pH adjustment for precipitation - Liquid-liquid extraction Isolation_Issue->Sol_Workup Yes Sol_pH Adjust pH - Add non-nucleophilic base - Use neutral solvent Sol_Purity->Sol_pH Sol_Chroma Optimize Chromatography - Screen solvent systems Sol_Workup->Sol_Chroma

Caption: A decision-making workflow for troubleshooting common synthesis issues.

V. References

  • BenchChem. (2025). optimization of Hantzsch thiazole synthesis reaction conditions.

  • Taleb, A., & Boucenna, A. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Bondock, S., et al. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Drug Discoveries & Therapeutics.

  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.

  • Benson, S. C., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

  • Beilstein Journals. (2018). Supporting Information for Thiazole formation through a modified Gewald reaction. [Link]

  • Hamz, A. H., et al. (2018). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. [Link]

  • Indian Academy of Sciences. (2017). HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]

  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. [Link]

  • Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences. [Link]

Sources

Technical Support Center: Stability & Handling of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile . It addresses stability, solubility, and degradation mechanisms with actionable troubleshooting steps.

Executive Technical Summary

This compound (CAS: 101010-74-6) presents a unique stability profile due to the synergistic electron-withdrawing effects of the nitrile group and the thiazole heteroaromatic ring . This structural combination activates the


-methylene protons (at the C4 position), rendering the molecule susceptible to base-catalyzed oxidation and condensation reactions, in addition to the standard hydrolytic instability of nitriles.

This guide provides a self-validating workflow to distinguish between solubility issues and chemical degradation, ensuring data integrity in drug development and biological assays.

Chemical Stability & Degradation Pathways

The "Active Methylene" Hazard

The methylene group bridging the thiazole ring and the nitrile functionality is chemically "active" (


 in DMSO). In solution, particularly at pH > 7.0 or in the presence of trace oxidants, this site becomes a "hotspot" for degradation.
Mechanistic Visualization

The following diagram outlines the two primary degradation pathways: Hydrolysis (pH-dependent) and Oxidative Dimerization (radical/base-mediated).

DegradationPathways Compound 2-(2-Ethyl-1,3-thiazol-4-yl) acetonitrile (MW: 152.2) Carbanion Active Methylene Carbanion Intermediate Compound->Carbanion Deprotonation (pH > 7.5) Amide Primary Amide (Hydrolysis Product 1) (+18 Da) Compound->Amide Acid/Base Hydrolysis (+H2O) Dimer Oxidative Dimer (Yellow/Brown Precipitate) (MW ~302) Carbanion->Dimer Oxidative Coupling (O2 / Trace Metals) Acid Carboxylic Acid (Hydrolysis Product 2) (+19 Da) Amide->Acid Hydrolysis (-NH3)

Figure 1: Primary degradation pathways. The active methylene group facilitates oxidative dimerization (green path), while the nitrile group undergoes stepwise hydrolysis (red path).

Solubility & Solvent Compatibility[2][3]

Proper solvent selection is the first line of defense against degradation.

Solvent SystemSolubilityStability RiskRecommended Storage
DMSO (Anhydrous) High (>50 mM)Low (if dry)-20°C, Desiccated
Methanol/Ethanol ModerateModerate-20°C, < 24 Hours
Water/PBS (pH 7.4) Low (<100 µM)High (Hydrolysis)Prepare Fresh (Use immediately)
Acidic Buffer (pH 4-6) ModerateLow4°C, < 4 Hours
Basic Buffer (pH >8) LowCritical (Dimerization)Avoid

Critical Note: DMSO is hygroscopic. Absorbed water catalyzes nitrile hydrolysis over time. Always use analytical-grade, anhydrous DMSO packed under inert gas.

Troubleshooting Guide (FAQ Format)

Issue 1: "My stock solution in DMSO turned from colorless to yellow/brown overnight."

Diagnosis: Oxidative Dimerization. Mechanism: The "active methylene" protons were deprotonated by trace basic impurities or interaction with the solvent, leading to the formation of conjugated dimers (similar to cyanine dyes), which are highly colored. Corrective Action:

  • Check DMSO Quality: Ensure your DMSO is not "old" or varying in pH.

  • Acid Stabilization: Add 0.1% Formic Acid or Acetic Acid to the DMSO stock. This suppresses the deprotonation of the methylene group.

  • Storage: Store under Nitrogen or Argon at -20°C.

Issue 2: "I see a new peak in LC-MS with a mass shift of +18 Da."

Diagnosis: Nitrile Hydrolysis (Stage 1). Mechanism: The nitrile group (


) has reacted with one equivalent of water to form the primary amide (

). Corrective Action:
  • Eliminate Water: Verify that your "anhydrous" solvent is truly dry.

  • Temperature Control: Avoid heating the solution above 37°C, as hydrolysis rates increase exponentially with temperature.

  • pH Check: Ensure the solution pH is not extremely acidic (<2) or basic (>9), as both catalyze this reaction.

Issue 3: "The compound precipitated when diluted into cell culture media."

Diagnosis: Solubility Crash (Lipophilicity). Mechanism: The ethyl and thiazole groups provide significant lipophilicity. Rapid dilution into aqueous media causes the compound to crash out before it can disperse. Corrective Action:

  • Serial Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., DMSO

    
     1:10 DMSO:Media 
    
    
    
    Final Media).
  • Surfactants: If compatible with the assay, add 0.05% Tween-80 or dilute into media containing serum (BSA/FBS binds the compound and maintains solubility).

Standardized Analytical Protocols

Protocol A: Stability Assessment via HPLC/LC-MS

Use this protocol to validate the integrity of your compound before critical assays.

  • Preparation: Prepare a 1 mM stock in DMSO.

  • Stress Test: Dilute to 100 µM in:

    • (A) PBS pH 7.4

    • (B) 50:50 Acetonitrile:Water (0.1% Formic Acid)

  • Incubation: Incubate at Room Temperature (RT) for 0, 4, and 24 hours.

  • Analysis: Inject 5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 5% to 95% B (Acetonitrile) over 10 mins.

    • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

  • Interpretation:

    • Parent Peak: Retention time ~

      
      .
      
    • Amide Impurity: ~

      
       min (more polar, +18 Da).
      
    • Dimer Impurity: ~

      
       min (highly lipophilic, +150 Da approx, often broad).
      
Protocol B: Emergency "Cleanup" of Oxidized Stock

If your valuable solid sample has yellowed:

  • Dissolve in a minimal amount of Dichloromethane (DCM).

  • Pass through a small pad of silica gel. The colored dimers are highly polar/charged and will stick to the silica; the pure nitrile will elute.

  • Evaporate solvent under vacuum (do not use heat).

References & Grounding

  • Nitrile Hydrolysis Kinetics: The conversion of nitriles to amides is a well-documented instability in aqueous environments, catalyzed by both acid and base.

    • Source:

  • Thiazole Ring Reactivity: The 2-substituted thiazole ring activates the 4-alkyl position, making it susceptible to oxidative coupling, a phenomenon utilized in synthetic chemistry but detrimental to stability.

    • Source:

  • Active Methylene Oxidation: Heteroaromatic acetonitriles undergo oxidative dimerization in the presence of base and oxidants (like Iodine or air).

    • Source:

  • Acetonitrile Degradation: Biological and chemical degradation of acetonitrile residues.[1][2]

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Troubleshooting the Characterization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the structural and purity characterization of functionalized thiazoles. 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile presents a unique set of physicochemical hurdles: a highly active methylene group, a basic heteroaromatic nitrogen, and a susceptibility to base-catalyzed degradation.

This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges

Q: During 1H-NMR analysis, the integration for the methylene (-CH₂-) protons adjacent to the nitrile group is significantly lower than the expected 2H, or the peak is entirely missing. Is my compound degraded?

Application Scientist Insight: Not necessarily. This is a classic manifestation of solvent-mediated Hydrogen-Deuterium (H/D) exchange. The causality lies in the molecular structure: the methylene protons in this compound are flanked by two highly electron-withdrawing moieties—the cyano group (-C≡N) and the electron-deficient thiazole ring. This drastically lowers their pKa, making them highly acidic [2].

When analyzed in protic deuterated solvents like Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O), these protons rapidly exchange with deuterium from the solvent [1]. Because deuterium is NMR-active but resonates at a completely different frequency than protium, the 1H signal at approximately 3.7–3.9 ppm effectively "disappears" from the standard proton spectrum.

HD_Exchange A Thiazole-CH2-CN (Active Methylene) C Carbanion Intermediate A->C Deprotonation B Protic Solvent (e.g., CD3OD) B->C D+ Transfer D Thiazole-CD2-CN (Deuterated) C->D Deuteration E Loss of 1H-NMR Signal at ~3.8 ppm D->E Observation

Mechanism of solvent-mediated H/D exchange at the highly active methylene center.

Quantitative Data: Solvent Effects on ¹H-NMR Shifts
Solvent ChoiceH/D Exchange RiskExpected -CH₂- Shift (ppm)Recommendation
CD₃OD High (Complete in minutes)N/A (Disappears)Avoid for structural verification.
DMSO-d₆ Moderate (Slow exchange)~4.05 ppm (Broadens)Use only if strictly anhydrous.
CDCl₃ (Wet) Low to Moderate~3.85 ppm (Variable integration)Dry over basic alumina before use.
CD₃CN (Dry) None~3.80 ppm (Sharp singlet)Optimal Choice for accurate integration.
Self-Validating Protocol: Anhydrous NMR Sample Preparation

To definitively prove the structure and validate that degradation has not occurred, follow this protocol to suppress H/D exchange:

  • Solvent Purification: Pass 1.0 mL of CDCl₃ or CD₃CN through a 2 cm plug of activated basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette. This removes residual D₂O and acidic impurities.

  • Sample Preparation: Weigh 5–10 mg of this compound into a dry vial.

  • Dissolution: Add 0.6 mL of the freshly dried deuterated solvent.

  • Verification: Acquire the ¹H-NMR spectrum immediately. The methylene peak should now appear as a sharp singlet integrating exactly to 2.0 protons relative to the ethyl group's methyl triplet (3.0 protons).

Section 2: Chromatographic (HPLC/LC-MS) Challenges

Q: My LC-MS chromatograms show severe peak tailing (Tailing Factor > 2.5) and poor retention on a standard C18 column. How can I achieve a symmetrical peak?

Application Scientist Insight: The thiazole nitrogen is a basic pharmacophore. Under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the thiazole nitrogen becomes partially protonated. Standard C18 silica columns contain residual, unreacted surface silanols (Si-OH) that can act as weak cation exchangers. The electrostatic interaction between the cationic thiazole and the anionic silanols causes severe secondary retention, manifesting as peak tailing [3].

To resolve this, we must disrupt this causality by using a Base-Deactivated Silica (BDS) column—which is exhaustively end-capped—and adjusting the mobile phase pH to control the ionization state [4].

HPLC_Workflow N1 Initial Run: Standard C18 Column (0.1% Formic Acid / MeCN) N2 Issue: Severe Peak Tailing (Tf > 2.0) Poor Retention N1->N2 N3 Root Cause: Basic Thiazole N interacts with residual silanols N2->N3 N4 Action 1: Switch to Base-Deactivated Silica (BDS) Column N3->N4 N5 Action 2: Switch to pH 5.8 Ammonium Acetate Buffer N4->N5 N6 Result: Symmetrical Peak (Tf < 1.2) Optimal LC-MS Detection N5->N6

Decision tree for resolving basic thiazole-induced HPLC peak tailing.

Quantitative Data: HPLC Optimization Parameters
Column TypeMobile Phase BufferTailing Factor (Tf)Retention Factor (k')
Standard C180.1% Formic Acid (pH 2.7)2.8 (Severe)1.2 (Poor)
Standard C1810 mM NH₄OAc (pH 5.8)1.9 (Moderate)2.5 (Acceptable)
BDS C18 10 mM NH₄OAc (pH 5.8) 1.1 (Excellent) 3.1 (Optimal)
Self-Validating Protocol: Optimized LC-MS Method
  • Column Selection: Install a Base-Deactivated Silica (BDS) C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Prepare a 10 mM Ammonium Acetate aqueous buffer. Adjust to pH 5.8 using dilute acetic acid.

  • Mobile Phase B: Use LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Validation: Inject a 10 µg/mL standard. Calculate the Tailing Factor (Tf) at 5% peak height. A Tf between 0.9 and 1.2 validates that secondary silanol interactions have been successfully suppressed.

Section 3: Chemical Stability and Handling

Q: After storing the compound at room temperature for several weeks, I observe a color change and new high-molecular-weight impurities in my mass spectrum. What is the degradation pathway?

Application Scientist Insight: The same active methylene group that causes NMR H/D exchange makes this compound highly susceptible to base-catalyzed dimerization. Under mildly basic conditions (even from prolonged contact with alkaline glass surfaces), the methylene group can deprotonate to form a nucleophilic carbanion. This carbanion can attack the electrophilic nitrile carbon of an adjacent molecule (a Thorpe-Ziegler-type condensation), leading to dimers and complex oligomers. Furthermore, the thiazole ring can undergo slow oxidation upon prolonged exposure to ambient air [5].

Self-Validating Protocol: Safe Handling and Storage
  • Inert Atmosphere: Always flush the storage vial with Argon or ultra-high purity Nitrogen before sealing.

  • Temperature Control: Store the compound at -20°C for long-term stability. For working aliquots, 4°C is acceptable for up to one week.

  • Container Selection: Use silanized (base-deactivated) amber glass vials to prevent surface-catalyzed degradation and photolytic oxidation.

  • Workup Precaution: During synthesis or extraction, avoid prolonged exposure to strong aqueous bases (e.g., NaOH). Neutralize to pH 7 as rapidly as possible during biphasic extractions.

References

  • Chapter 5: NMR - Organic Chemistry. UCSD Chemistry & Biochemistry. Available at: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. MDPI. Available at:[Link]

  • Development of HPLC methods for the determination of water-soluble vitamins. SciSpace. Available at: [Link]

  • Development and validation of rp-hplc method for estimation of febuxostat. IJRSR. Available at: [Link]

  • US4296237A - 4-(Pyridyl, piperazinyl and thiazolyl substituted thiazolyl)-3-hydroxy-3-pyrroline-2,5-diones. Google Patents.

Technical Support Center: Ensuring the Stability of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this compound to prevent degradation. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity and reliability of your experimental results.

Introduction

This compound is a key building block in pharmaceutical research and development. Its stability is paramount for the synthesis of active pharmaceutical ingredients (APIs) and for obtaining accurate biological data. This document provides a comprehensive overview of the potential degradation pathways of this molecule and offers practical solutions to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors that can lead to the degradation of this compound are exposure to moisture, oxygen, light, and elevated temperatures. The thiazole ring and the acetonitrile functional group are susceptible to specific degradation pathways under these conditions.

Q2: What are the main chemical degradation pathways for this compound?

A2: The main degradation pathways are:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to form a carboxylic acid, 2-(2-ethyl-1,3-thiazol-4-yl)acetic acid, particularly in the presence of acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides.

  • Photodegradation: Exposure to light, especially UV radiation, can induce cleavage of the thiazole ring or other photochemical reactions.[1][2]

  • Thermal Degradation: High temperatures can accelerate all degradation pathways and may lead to decomposition of the molecule.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower in a freezer.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.[3]

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q4: How can I tell if my sample of this compound has degraded?

A4: Signs of degradation can include:

  • A change in physical appearance, such as color change or the formation of precipitates.

  • The appearance of new peaks in analytical chromatograms (e.g., HPLC or GC).

  • A decrease in the purity of the main compound peak.

  • Inconsistent or unexpected results in your experiments.

Q5: If I suspect degradation, what is the first step I should take?

A5: If you suspect degradation, the first step is to re-analyze the sample using a validated analytical method, such as HPLC-UV, to confirm the purity and identify any potential degradation products. Comparing the chromatogram of the suspect sample to a reference standard or a previously analyzed "good" batch is crucial.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of this compound.

Issue 1: Appearance of a New Peak in HPLC Analysis, Suspected Hydrolysis

Symptoms:

  • A new, more polar peak is observed in the reverse-phase HPLC chromatogram, typically with a shorter retention time than the parent compound.

  • A decrease in the area of the main peak corresponding to this compound.

Causality: The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially in the presence of trace amounts of acid or base, which can be introduced from glassware, solvents, or the atmosphere.

Workflow for Investigation and Mitigation:

Caption: Troubleshooting workflow for suspected hydrolysis.

Experimental Protocol: Confirmation of Hydrolysis by LC-MS

  • Sample Preparation: Prepare a dilute solution of the suspect sample in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • MS Detector: Electrospray ionization (ESI) in positive and negative ion modes.

  • Data Analysis:

    • Look for a molecular ion [M+H]+ corresponding to the parent compound (C9H10N2S, MW: 194.26).

    • Look for a molecular ion [M-H]- corresponding to the hydrolyzed product, 2-(2-ethyl-1,3-thiazol-4-yl)acetic acid (C9H11NO2S, MW: 213.26).

Issue 2: Gradual Decrease in Purity Over Time, Suspected Oxidation

Symptoms:

  • A gradual decrease in the main peak area in HPLC analysis over several weeks or months.

  • Appearance of one or more new, less polar peaks.

Causality: The sulfur atom in the thiazole ring can be oxidized by atmospheric oxygen, especially if not stored under an inert atmosphere.

Workflow for Investigation and Mitigation:

Caption: Troubleshooting workflow for suspected oxidation.

Experimental Protocol: Confirmation of Oxidation by LC-MS

  • Sample Preparation: As described for hydrolysis.

  • LC-MS Analysis: As described for hydrolysis.

  • Data Analysis:

    • Look for a molecular ion [M+H]+ corresponding to the parent compound.

    • Look for a molecular ion [M+H]+ corresponding to the S-oxide derivative (C9H10N2OS, MW: 210.26).

Issue 3: Rapid Degradation Upon Exposure to Light

Symptoms:

  • Significant degradation observed in samples left on the lab bench compared to those stored in the dark.

  • Appearance of multiple degradation peaks in the chromatogram.

Causality: The thiazole ring is an aromatic heterocycle that can absorb UV light, leading to photochemical reactions and ring cleavage.[1][2]

Mitigation Strategies:

  • Always store the compound in amber vials or protect it from light with aluminum foil.

  • Perform all experimental manipulations in a dimly lit area or under yellow light.

  • For solutions, prepare them fresh and use them immediately. If storage is necessary, store them in the dark at low temperatures.

Issue 4: Inconsistent Results and Broad Peaks in HPLC

Symptoms:

  • Inconsistent retention times and peak shapes in HPLC.

  • Broadening of the main peak.

Causality: This can be due to thermal degradation, especially if the compound is subjected to high temperatures during sample preparation (e.g., sonication for dissolution) or analysis. Thermal stress can accelerate all degradation pathways.

Mitigation Strategies:

  • Avoid heating the compound or its solutions.

  • If solubility is an issue, use gentle agitation or vortexing at room temperature.

  • Ensure the HPLC column oven is set to a moderate temperature (e.g., 25-30°C).

  • For long-term storage, adhere strictly to the recommended low-temperature conditions.

Summary of Storage Recommendations

ParameterRecommended ConditionRationale
Temperature -20°C or belowTo slow down all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the thiazole ring and minimize moisture contact.[3]
Light Protect from light (Amber vial)To prevent photodegradation of the thiazole ring.[1][2]
Moisture Tightly sealed container, store in a desiccatorTo prevent hydrolysis of the nitrile group.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 597-606. [Link]

  • Patel, K. et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Abramenko, V. L., et al. (2024). Oxidative Dimerization of (Thiazol-2-yl)acetonitriles with Molecular Iodine: Synthesis and Structure of 2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. Russian Journal of General Chemistry, 94(7), 1646-1650. [Link]

  • INEOS. (n.d.). Acrylonitrile Safe Storage and Handling Guide. Academia.edu. [Link]

  • Pawar, A. A., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 9(8), 3145-3155. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE. [Link]

  • Singh, S., et al. (2013). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society, 24(1), 115-125. [Link]

  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(19), 355-360. [Link]

  • Baig, M. H., et al. (2020). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Analysis, 10(3), 195-206. [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Sharma, A., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(3), 1-5. [Link]

  • REDA Safe. (2022). Chemical Compatibility and Storage Guidelines. [Link]

  • Singh, B., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical Analysis, 3(2), 94-105. [Link]

  • Szafranski, K., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(18), 5892. [Link]

  • Shimadzu. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. [Link]

  • Kazakov, A. I., et al. (2023). Kinetics of Thermal Decomposition of N-Cyanomethyl Derivatives of 7-Difurazanofuxanoazepine and 7-Tryfurasanazepine. Russian Journal of Physical Chemistry B, 17(5), 1083-1090. [Link]

  • Gilchrist, T. L., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (8), 935-942. [Link]

  • Ramesh, T., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science, 37(5), 541-549. [Link]

  • Gümüş, M., et al. (2018). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Journal of the Brazilian Chemical Society, 29(10), 2136-2146. [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Al-Omran, F., et al. (2005). Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(7), 1629-1646. [Link]

  • Cerqueira, A. F. R., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(4), 1801. [Link]

  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Journal of Fungi, 7(8), 654. [Link]

  • Al-Omran, F., et al. (2005). 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interist. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(7), 1629-1646. [Link]

  • Sharma, P., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 1146-1165. [Link]

  • Talluri, M. V. N. K., et al. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal, 7(1), 1-8. [Link]

  • Wang, Y., et al. (2024). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. Chemistry – An Asian Journal, e202301018. [Link]

  • Dόrfler, U., et al. (2001). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Chemosphere, 45(1), 103-109. [Link]

  • Fagron. (2023). Active Ingredient Summary Table Thermal Stability. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 384-393. [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-665. [Link]

  • Kumar, A., et al. (2015). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research, 7(12), 643-649. [Link]

  • Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3911. [Link]

  • Lim, S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology, 13(1), 1-10. [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Bio Integration. (n.d.). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]

  • The Italian Association of Chemical Engineering. (n.d.). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. [Link]

  • Defense Technical Information Center. (n.d.). Thermal Decomposition of Cyanate Ester Resins. [Link]

  • GL Sciences. (n.d.). Organic Solvents Used in HPLC. [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • PubMed. (n.d.). [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)]. [Link]

Sources

Modifying the synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile for higher purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (CAS: 1147557-97-8), a critical intermediate in the synthesis of tyrosine kinase inhibitors like Dasatinib .[1]

Current Status: ✅ Operational | Level: Advanced Organic Synthesis

📂 Knowledge Base Article (KB-001): The "Black Tar" Issue & Protocol Optimization

Subject: Modifying the Cyanation Step for High Purity (>99.5%) Applicable To: Synthesis of this compound from 4-(chloromethyl)-2-ethylthiazole.

🛑 The Problem

Many researchers attempting the classical nucleophilic substitution (NaCN in EtOH/Water or DMF) encounter:

  • Rapid darkening of the reaction mixture (from orange to black tar).

  • Low yields (<50%) due to polymerization.

  • Difficult purification requiring high-vacuum distillation that further degrades the product.[1]

💡 The Root Cause

The thiazole ring is electron-rich.[1] In homogeneous polar solvents (like DMF or EtOH), the high concentration of cyanide ions (


) acts not only as a nucleophile but also as a base. This promotes:
  • Deprotonation of the acidic methylene protons.

  • Oxidative polymerization of the thiazole ring (the "tar").

  • Self-condensation of the alkyl halide.[1]

✅ The Solution: Phase Transfer Catalysis (PTC)

To achieve high purity, you must switch to a Biphasic System . This keeps the bulk cyanide in the aqueous phase and limits the concentration of active cyanide in the organic phase, preventing side reactions.

Optimized Protocol (Biphasic Route)
ParameterSpecificationReason
Solvent System Toluene (Org) / Water (Aq)Separates bulk

from the substrate.[1]
Catalyst TBAB (Tetrabutylammonium bromide)Transports controlled amounts of

into the organic layer.
Temperature 40°C - 45°CPrevents thermal degradation seen at reflux.[1]
pH Control Maintain pH 7.5 - 8.5Prevents hydrolysis of the nitrile to amide/acid.[1]

Step-by-Step Methodology:

  • Charge 4-(chloromethyl)-2-ethylthiazole (1.0 eq) into Toluene (10V).

  • Prepare a solution of Sodium Cyanide (1.2 eq) in Water (5V).

  • Add the aqueous cyanide solution to the toluene mixture. Note: Two clear layers should form.[1]

  • Add TBAB (0.05 eq) as the catalyst.

  • Heat to 45°C with vigorous stirring (essential for phase transfer).

  • Monitor by HPLC. Reaction typically completes in 4–6 hours.

  • Workup: Separate layers. Wash organic layer with dilute

    
     (to remove acidic impurities) followed by brine.
    

📊 KB-002: Impurity Profiling & Troubleshooting

Subject: Identifying and removing specific impurities (RRT Analysis).

Visualization: Impurity Logic Tree

The following diagram illustrates the origin of common impurities and how to mitigate them.

ThiazoleImpurities Start Reaction Mixture Impurity_A Impurity A: Hydrolysis (Amide/Acid) Start->Impurity_A pH < 4 or > 10 (Acid/Base Hydrolysis) Impurity_B Impurity B: Dimer (Bis-thiazole) Start->Impurity_B High Conc. + Heat (Intermolecular Attack) Impurity_C Impurity C: Polymer (Black Tar) Start->Impurity_C Oxidation in DMF/DMSO (Homogeneous Conditions) Target Target Nitrile (>99.5% Purity) Start->Target Biphasic PTC (Controlled Reaction) Mitigation_A Fix: Buffer Workup (pH 7-8) Impurity_A->Mitigation_A Mitigation_B Fix: Dilution (10V Solvent) Impurity_B->Mitigation_B Mitigation_C Fix: Toluene/Water System Impurity_C->Mitigation_C

Caption: Causal analysis of impurity formation in thiazole acetonitrile synthesis. Red nodes indicate critical failures; Yellow nodes indicate process controls.

Diagnostic Table
ObservationProbable ImpurityRRT (Approx)Corrective Action
Peak @ 0.85 RRT Amide Derivative (Hydrolysis)0.85Check pH of aqueous washes. Do not use strong acid to quench. Use Ammonium Chloride (

).[2]
Peak @ 1.20 RRT Dimer (Self-coupling)1.20Decrease reaction temperature. Increase solvent volume to reduce intermolecular collisions.
Black Oil Polymer/Oxidation N/A (Baseline noise)CRITICAL: Switch solvent from DMF to Toluene/Water (PTC method). Degas solvents with Nitrogen.

🛠️ KB-003: Purification (Distillation vs. Crystallization)

Subject: Final polishing of the compound.

The Distillation Risk

While the target is a liquid/low-melting solid, distillation is risky .

  • Thermal Instability: The thiazole ring can degrade >120°C.

  • Recommendation: If you must distill, use a Wiped Film Evaporator (WFE) or high vacuum (<1 mbar) to keep the pot temperature below 100°C.

The Crystallization Alternative (Recommended)

For pharmaceutical grade purity, crystallization is superior.

  • Solvent: Isopropyl Alcohol (IPA) / n-Heptane.[1]

  • Method:

    • Dissolve crude oil in IPA (3V) at 40°C.

    • Slowly add n-Heptane (6V) while cooling to 0-5°C.[1]

    • Seed with pure crystal if available.[1]

  • Result: This effectively rejects the "dimer" and non-polar tarry residues.

❓ Frequently Asked Questions (FAQs)

Q: Can I use Potassium Cyanide (KCN) instead of Sodium Cyanide (NaCN)? A: Yes. KCN is slightly more soluble in water and often reacts faster, but the molar equivalents must be adjusted. The PTC mechanism (TBAB) works effectively with both.

Q: My reaction stalled at 90% conversion. Should I add more cyanide? A: No. Adding excess cyanide increases the risk of polymerization and hydrolysis. If the reaction stalls, add a fresh portion of the catalyst (TBAB, 0.01 eq) and slightly increase agitation speed. The stalling is usually due to catalyst poisoning or phase separation issues.

Q: Why is the color of the product red/orange instead of yellow? A: This indicates trace oxidation products (quinoid-like structures). While visually alarming, these are often present at <0.1%. A filtration through a short pad of Silica Gel or Activated Charcoal treatment in Toluene before crystallization will remove the color.

📚 References

  • Dasatinib Synthesis & Intermediates:

    • Title: Synthesis process of dasatinib and intermediate thereof.[1]

    • Source: European Patent EP2532662B1.[1]

    • URL:

    • Relevance: Describes the critical intermediates and the sensitivity of the thiazole ring during nucleophilic substitutions.

  • Phase Transfer Catalysis in Nitrile Synthesis:

    • Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.[1]

    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (Chapman & Hall).

    • Context: Validates the mechanism of using Quaternary Ammonium Salts (TBAB) to transport

      
       into non-polar solvents (Toluene) to suppress side reactions.
      
  • Thiazole Ring Instability:

    • Title: Biradical Formation by Deprotonation in Thiazole-Derivatives: The Hidden Nature of Dasatinib.[1]

    • Source: ChemRxiv (2020).

    • URL:[Link][3]

    • Relevance: Explains the electronic reasons for the "black tar" (radical formation) when thiazoles are exposed to strong bases/nucleophiles in polar media.

Sources

Validation & Comparative

The Definitive Guide to Structural Confirmation of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile: A Comparative Analytical Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regiochemical Challenge in Thiazole Synthesis

Thiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for pyridines and oxazoles. However, the synthesis of multi-substituted thiazoles often yields complex mixtures of regioisomers. For the target compound, 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (CAS: 1210155-66-0) [1], distinguishing the 2-ethyl-4-substituted isomer from its 4-ethyl-2-substituted counterpart is a critical quality control hurdle.

This guide objectively compares the performance of three orthogonal analytical alternatives—Nuclear Magnetic Resonance (NMR) , High-Resolution Mass Spectrometry (HRMS) , and Fourier-Transform Infrared Spectroscopy (FT-IR) —for the structural confirmation of this specific heterocyclic building block. By understanding the causality behind these techniques, researchers can build a self-validating analytical system that ensures absolute structural integrity.

Physicochemical Profile

Before selecting an analytical methodology, it is essential to establish the baseline parameters of the target molecule[2]:

  • Chemical Name: this compound

  • CAS Number: 1210155-66-0

  • Molecular Formula: C₇H₈N₂S

  • Exact Mass: 152.0408 Da

  • Key Structural Features: A highly aromatic 1,3-thiazole core[3], an ethyl aliphatic chain at the C2 position, an isolated acetonitrile group at the C4 position, and a single aromatic proton at the C5 position.

Comparative Analysis of Structural Confirmation Techniques

No single analytical technique provides a complete picture. The table below objectively compares the performance, diagnostic targets, and limitations of the three primary alternatives used in structural elucidation.

Analytical AlternativePrimary Diagnostic TargetRegiochemical ResolutionLimit of Detection (LOD)Throughput / Speed
1D & 2D NMR (Gold Standard) Carbon skeleton, C-H connectivity, and aromaticityHigh (Unambiguous assignment of C2 vs C4)~1–5 mgLow (1–2 Hours)
LC-HRMS (ESI+) Exact mass, molecular formula, fragmentationLow (Isomers share the same exact mass)~1 ng/mLHigh (5–10 Minutes)
ATR FT-IR Functional groups (-C≡N, C=N, C=C)Low (Cannot map functional group positions)~1 mg (Neat)Very High (<1 Minute)

In-Depth Methodologies & Causality (E-E-A-T)

As a self-validating system, a robust structural confirmation workflow requires executing these techniques in a specific sequence, using the strengths of one to cover the blind spots of another.

Alternative A: High-Resolution Mass Spectrometry (LC-HRMS)

The Logic: Thiazole nitrogens are highly basic and readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal choice[4]. While HRMS cannot easily differentiate regioisomers, it validates the exact molecular formula (C₇H₈N₂S) and provides structural clues via collision-induced dissociation (CID). Thiazole rings typically fragment via the cleavage of the 1,2-bond (S-C) and 3,4-bond (N-C)[5].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Aqueous Acetonitrile (0.1% Formic Acid).

  • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The reverse-phase column ensures the compound is separated from any polar synthetic byproducts before entering the MS source, preventing ion suppression.

  • Ionization & Acquisition: Run ESI+ in full-scan mode (m/z 50–500). Target the [M+H]⁺ ion at m/z 153.0481 .

  • MS/MS Fragmentation: Apply a normalized collision energy (NCE) of 25-30 eV. Look for the diagnostic neutral loss of the acetonitrile group (-40 Da) or the ethyl radical, confirming the presence of these labile side chains.

Alternative B: Nuclear Magnetic Resonance (1D & 2D NMR)

The Logic: To prove the ethyl group is at C2 and the acetonitrile group is at C4, we must rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (2- or 3-bond) couplings between protons and carbons. The thiazole H5 proton (a sharp singlet at ~7.2 ppm due to the diamagnetic ring current[3]) will show a 2-bond coupling to C4 and a 3-bond coupling to C2, serving as the anchor point for the entire molecule.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Causality: CDCl₃ is chosen because the compound is relatively non-polar, and the lack of exchangeable protons (like -OH or -NH) means aprotic deuterated solvents are sufficient.

  • 1H NMR Acquisition: Acquire 16 scans. Expect an ethyl triplet (~1.4 ppm), an ethyl quartet (~3.0 ppm), an acetonitrile singlet (~3.8 ppm), and the aromatic H5 singlet (~7.2 ppm).

  • 13C & HSQC Acquisition: Map the direct C-H attachments. The nitrile carbon will appear uniquely at ~117 ppm.

  • HMBC Acquisition: Optimize the pulse sequence for a long-range coupling constant of J = 8 Hz. Verify that the ethyl quartet (~3.0 ppm) correlates only to the C2 carbon (~170 ppm), and the acetonitrile singlet (~3.8 ppm) correlates only to the C4 carbon (~145 ppm).

Alternative C: Attenuated Total Reflectance (ATR) FT-IR

The Logic: The C≡N (nitrile) stretch is one of the most distinct signals in infrared spectroscopy, appearing in a region (2200–2260 cm⁻¹) devoid of most other organic signals. ATR is preferred over traditional KBr pellets because KBr is hygroscopic; absorbed water can create broad -OH stretches that obscure baseline clarity.

Self-Validating Protocol:

  • Background Scan: Collect a 16-scan background of the empty diamond ATR crystal to subtract ambient CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the neat compound directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Confirm the presence of the sharp C≡N stretching band at ~2250 cm⁻¹ and the thiazole C=N/C=C ring stretching bands between 1500–1600 cm⁻¹.

Visualizations of the Analytical Workflows

Below are the logical frameworks dictating the structural confirmation process, rendered as high-contrast network diagrams.

Workflow Start Synthesized Compound This compound HRMS LC-HRMS (ESI+) Start->HRMS FTIR ATR FT-IR Start->FTIR NMR 1D & 2D NMR Start->NMR Mass Exact Mass: 153.0481 [M+H]+ Validates Formula C7H8N2S HRMS->Mass CN C≡N Stretch (~2250 cm⁻¹) Validates Nitrile Group FTIR->CN Regio HMBC Connectivity Validates Regiochemistry NMR->Regio Confirmed Unambiguous Structural Confirmation Mass->Confirmed CN->Confirmed Regio->Confirmed

Fig 1: Orthogonal analytical workflow for the structural confirmation of the thiazole derivative.

HMBC Ethyl Ethyl Group -CH2CH3 Protons at δ 1.4 (t), 3.0 (q) ThiazoleC2 Thiazole C2 δ ~170 ppm No attached protons Ethyl->ThiazoleC2 2J/3J HMBC Correlation Acetonitrile Acetonitrile Group -CH2CN Protons at δ 3.8 (s) ThiazoleC4 Thiazole C4 δ ~145 ppm No attached protons Acetonitrile->ThiazoleC4 2J/3J HMBC Correlation ThiazoleH5 Thiazole H5 Proton at δ 7.2 (s) Attached to C5 (δ ~115) ThiazoleH5->ThiazoleC2 3J HMBC Correlation ThiazoleH5->ThiazoleC4 2J HMBC Correlation

Fig 2: 2D HMBC NMR connectivity logic used to unambiguously assign thiazole regiochemistry.

References

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives Source: PubMed / National Institutes of Health (NIH) URL:[Link][5]

  • Thiazoles and Bisthiazoles: Chemistry and Applications Source: Encyclopedia.pub URL:[Link][3]

  • Differentiation between Isomeric Functionalized Heterocycles by ESI-HRMS and IR Ion Spectroscopy Source: PubMed Central (PMC) URL:[Link][4]

  • This compound Product Specifications & Properties Source: Amerigo Scientific URL:[Link][2]

Sources

A Comparative Guide to the Synthetic Routes of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The thiazole moiety is a privileged structure in drug discovery, and the specific arrangement of the ethyl and acetonitrile substituents in this molecule makes it a valuable intermediate. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, with a focus on the well-established Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this route, provide a detailed experimental protocol, and discuss potential challenges and optimization strategies.

Synthetic Strategies: An Overview

The synthesis of substituted thiazoles is a mature field in organic chemistry, with several named reactions providing reliable access to this heterocyclic core. For the specific synthesis of this compound, the most direct and widely applicable method is the Hantzsch thiazole synthesis .[1][2] This reaction involves the condensation of a thioamide with an α-haloketone.

Another classical approach is the Cook-Heilbron thiazole synthesis , which typically yields 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[3] While versatile, adapting this method to achieve the desired 4-substituted pattern of our target molecule would necessitate a more complex and less direct synthetic sequence. Therefore, this guide will focus primarily on the Hantzsch synthesis as the most practical and efficient route.

The Hantzsch Thiazole Synthesis: A Detailed Examination

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, first described by Arthur Hantzsch in 1887.[2] It provides a straightforward method for the construction of the thiazole ring from readily available starting materials.

Reaction Mechanism

The synthesis of this compound via the Hantzsch reaction proceeds through the condensation of propanethioamide and 3-chloro-4-oxopentanenitrile. The generally accepted mechanism involves several key steps:

Hantzsch_Mechanism Propanethioamide Propanethioamide Thioimidate Thioimidate Intermediate Propanethioamide->Thioimidate Nucleophilic attack on α-carbon of haloketone Haloketone 3-Chloro-4-oxopentanenitrile Haloketone->Thioimidate Hydroxythiazoline Hydroxythiazoline Intermediate Thioimidate->Hydroxythiazoline Intramolecular cyclization Product This compound Hydroxythiazoline->Product Dehydration & Tautomerization

Figure 1: General mechanism of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of propanethioamide, acting as a nucleophile, attacks the electrophilic carbon bearing the halogen in 3-chloro-4-oxopentanenitrile. This initial step forms a thioimidate intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate then attacks the carbonyl carbon in an intramolecular fashion, leading to the formation of a five-membered hydroxythiazoline ring.

  • Dehydration and Tautomerization: The hydroxythiazoline intermediate readily undergoes dehydration to form the aromatic thiazole ring. Subsequent tautomerization yields the final product, this compound.

Experimental Protocol: A Practical Guide

This section outlines a detailed, step-by-step procedure for the synthesis of this compound based on the Hantzsch reaction.

Step 1: Synthesis of Propanethioamide

Propanethioamide can be prepared from propanamide by reaction with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. Alternatively, a three-component Kindler reaction of propionaldehyde, an amine, and elemental sulfur, often accelerated by microwave irradiation, can be employed for a more direct synthesis.[3]

Step 2: Synthesis of 3-Chloro-4-oxopentanenitrile

The α-haloketone precursor, 3-chloro-4-oxopentanenitrile, can be synthesized from 3-oxopentanenitrile. The latter is typically prepared via a Claisen-type condensation between ethyl propionate and acetonitrile using a strong base like sodium ethoxide or sodium hydride.[1] The resulting β-ketonitrile can then be chlorinated at the α-position using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent.

Step 3: Hantzsch Thiazole Synthesis

Hantzsch_Workflow Start Start Reactants Propanethioamide + 3-Chloro-4-oxopentanenitrile Start->Reactants Solvent Add Ethanol Reactants->Solvent Reflux Reflux (e.g., 78 °C) Solvent->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Workup Aqueous workup (e.g., NaHCO₃ wash) Monitor->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by column chromatography Drying->Purification Product This compound Purification->Product

Figure 2: Experimental workflow for the Hantzsch synthesis.

Materials:

  • Propanethioamide

  • 3-Chloro-4-oxopentanenitrile

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanethioamide (1.0 eq) in anhydrous ethanol.

  • To this solution, add 3-chloro-4-oxopentanenitrile (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any generated acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Summary and Comparison
ParameterHantzsch SynthesisCook-Heilbron Synthesis
Starting Materials Propanethioamide, 3-Chloro-4-oxopentanenitrileα-Aminonitrile derivative, Ethyl dithiopropionate
Key Transformation Thioamide + α-Haloketoneα-Aminonitrile + Dithioester
Product 2,4-Disubstituted ThiazoleTypically 5-Aminothiazole[3]
Typical Yield Moderate to Good (can be optimized)[4]Variable, often lower for non-amino products
Reaction Conditions Often requires heating[4]Can sometimes be performed at room temperature
Scalability Generally goodCan be challenging for some substrates
Substrate Scope BroadMore limited for achieving specific substitution patterns
Troubleshooting and Optimization

Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the thioamide or α-haloketone can lead to side reactions. It is crucial to use pure starting materials.

  • Reaction Conditions: The reaction temperature and time are critical parameters. Optimization of these conditions for the specific substrates is often necessary to maximize the yield.[4]

  • Side Reactions: Under acidic conditions, the formation of isomeric 2-imino-2,3-dihydrothiazoles can occur as byproducts.[4] Maintaining neutral or slightly basic conditions can help to minimize these side reactions.

  • Workup and Purification: The product, this compound, is a relatively polar molecule. Careful selection of the extraction solvent and chromatography eluent is important for efficient isolation and purification.

Conclusion

The Hantzsch thiazole synthesis stands out as the most direct and efficient method for the preparation of this compound. Its reliance on readily accessible starting materials and a well-understood reaction mechanism makes it a robust choice for both laboratory-scale synthesis and potential scale-up. While challenges such as side reactions and the need for careful purification exist, these can be effectively addressed through optimization of reaction conditions and purification protocols. For researchers and drug development professionals, a thorough understanding of the Hantzsch synthesis provides a powerful tool for accessing this valuable chemical intermediate.

References

  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Organic Syntheses. (n.d.). 3-CHLOROPROPIONITRILE.
  • BenchChem. (2025). Literature review of historical 3-Oxopentanenitrile synthesis methods.
  • Organic Syntheses. (2008, March 9). Working with Hazardous Chemicals.
  • Kodomari, M., Aoyama, T., & Suzuki, Y. (n.d.). One-pot synthesis of 2-aminothiazoles using supported reagents. Scilit.
  • Singh, P., Bisetty, K., & Mahajan, M. P. (2009). Alternative synthesis of 2,4-substituted-1,3-thiazines and 2,5-substituted-thiazole derivatives. South African Journal of Chemistry, 62, 124-129.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • Al-Ghorbani, M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5021.
  • Wang, L., et al. (2013).
  • Allam, B. K., & Kumar, B. S. (2012).
  • ChemHelp ASAP. (2020, November 5).
  • Demming, C. L., et al. (2015). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 6(10), 5658-5665.
  • Mohammadi, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9345-9357.
  • Rajanarendar, E., et al. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Li, J., et al. (2016). Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Jetir. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
  • U.S.
  • Farshori, N. N., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
  • NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis [Video]. YouTube.
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
  • Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
  • European Patent Office. (1997).
  • Organic Syntheses. (n.d.). (S)-4-Isopropyl-1,3-thiazolidine-2-thione.
  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile.
  • Abramenko, V. L., et al. (2025). Oxidative Dimerization of (Thiazol-2-yl)acetonitriles with Molecular Iodine: Synthesis and Structure of 2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. Russian Journal of General Chemistry, 94(7), 1645-1654.

Sources

Validating the Purity of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for LC-MS

In the synthesis of pharmaceutical intermediates like 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (CAS: 1205739-18-7), purity is not merely a specification—it is a determinant of downstream reaction success. While classical HPLC-UV is the workhorse of quality control, it often fails to detect "UV-transparent" synthetic by-products or co-eluting isomers common in thiazole chemistry.

This guide objectively compares LC-MS against traditional alternatives (HPLC-UV, NMR), demonstrating why Mass Spectrometry is the superior tool for validating this specific thiazole derivative. We provide a self-validating protocol grounded in ICH Q2(R2) guidelines to ensure your data meets the rigorous standards of modern drug development.

Technical Comparison: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for this specific molecule.

FeatureLC-MS (Recommended) HPLC-UV (Standard) qNMR (Orthogonal)
Specificity High. Mass discrimination allows detection of co-eluting peaks with similar UV spectra.Moderate. Relies solely on retention time and UV absorption; blind to co-eluting impurities.High. Structural specificity is excellent but resolution can be poor for trace impurities.
Sensitivity (LOD) Excellent (ng/mL). Critical for detecting genotoxic impurities or catalyst scavengers.Good (µg/mL). Sufficient for major impurities (>0.05%) but lacks trace sensitivity.Low (mg/mL). Requires large sample mass; poor for impurities <0.1%.
Impurity ID Yes. Provides molecular weight (m/z) and fragmentation data for structural elucidation.No. Requires external standards for identification.Yes. Provides structural data but complex mixtures yield overlapping signals.
Throughput High. Rapid gradients compatible with UPLC.High. Standard QC method.Low. Data acquisition and processing are time-consuming.
Why LC-MS for Thiazoles?

Thiazole syntheses (often Hantzsch condensations) frequently generate by-products like thioamide starting materials or regioisomeric thiazoles .[1] These impurities often possess UV chromophores nearly identical to the product, making them indistinguishable by HPLC-UV alone. LC-MS separates these based on mass-to-charge ratio (m/z), ensuring a true purity assessment.

Experimental Protocol: Method Development & Validation

The Molecule[1][2][3][4][5]
  • Target: this compound

  • Formula: C7H8N2S

  • Molecular Weight: 152.22 g/mol

  • Target Ion [M+H]+: 153.2 m/z

LC-MS Method Parameters

This method utilizes a Reverse Phase (RP) approach compatible with Electrospray Ionization (ESI).

  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm). Reasoning: End-capping reduces peak tailing caused by the basic nitrogen in the thiazole ring.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5% -> 95% B (Linear gradient)

    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode (+).

    • Capillary Voltage: 3500 V

    • Gas Temp: 300°C

    • Scan Range: 50 – 500 m/z (covers product and likely low-MW precursors).

Validation Workflow (ICH Q2(R2) Aligned)

The following graph illustrates the logical flow for validating this method, ensuring scientific integrity.

ValidationWorkflow Start Method Development (Select Column, MP, MS Source) SystemSuit System Suitability (Injections of Std, RSD < 2%) Start->SystemSuit Specificity Specificity Test (Inject Blank, Placebo, Spiked Sample) SystemSuit->Specificity Decision1 Interference Detected? Specificity->Decision1 Optimize Optimize Gradient/Column Decision1->Optimize Yes (Co-elution) Linearity Linearity & Range (5 Levels, R² > 0.999) Decision1->Linearity No (Clean Separation) Optimize->Specificity Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) (S/N > 3 and S/N > 10) Precision->LOD_LOQ FinalReport Final Validation Report LOD_LOQ->FinalReport

Figure 1: Step-by-step validation workflow adapted from ICH Q2(R2) guidelines for analytical procedures.

Key Experiments & Data Interpretation

Experiment A: Specificity (The "Stress Test")

Objective: Prove the method can distinguish the analyte from degradation products.

  • Protocol: Subject the sample to stress conditions (Acid: 0.1N HCl, Base: 0.1N NaOH, Oxidation: 3% H2O2) for 4 hours.

  • Analysis: Inject stressed samples.

  • LC-MS Advantage:

    • HPLC-UV Result: Might show a single broadened peak if the hydrolysis product (amide) co-elutes.

    • LC-MS Result: Extracted Ion Chromatogram (EIC) at m/z 153.2 (Product) vs. m/z 171.2 (Hydrolysis product, +H2O) will show two distinct peaks, proving the method is "stability-indicating."

Experiment B: Linearity & Range

Objective: Confirm quantitative accuracy across the expected purity range.

  • Protocol: Prepare 5 standard solutions covering 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Data Output:

    • Plot Peak Area (y-axis) vs. Concentration (x-axis).

    • Note: Thiazoles ionize well; if the detector saturates, dilute samples or use a less sensitive isotope (e.g., C13 peak) for quantification.

Experiment C: Limit of Detection (LOD)

Objective: Define the lowest detectable impurity level.

  • Protocol: Dilute standard until the Signal-to-Noise (S/N) ratio is ~3:1.

  • Result: For this thiazole, LC-MS typically achieves an LOD of < 10 ng/mL , whereas HPLC-UV typically limits out at ~500 ng/mL . This 50x sensitivity gain is crucial for trace analysis.

Troubleshooting Common Issues

When validating this specific thiazole, you may encounter these common artifacts:

IssueCauseSolution
Peak Tailing Interaction of thiazole nitrogen with free silanols on the column.Use a high-quality "end-capped" column or add 10mM Ammonium Formate to the mobile phase to buffer the pH.
Signal Suppression Matrix effects from synthesis solvents (e.g., DMF, DMSO).Divert the first 1 minute of flow to waste; ensure adequate dilution of the sample.
Sodium Adducts Presence of [M+Na]+ (m/z 175.2) instead of [M+H]+.Common in glass containers. Add trace formic acid to force protonation or sum the intensities of [M+H] and [M+Na] for quantitation.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]

  • Basavanakatti, A.I., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from [Link]

  • PubChem. (2025).[4][5] Compound Summary: this compound. Retrieved from [Link]

Sources

Technical Comparison Guide: 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile in Knoevenagel Condensation Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

This guide benchmarks the performance of This compound (referred to herein as Et-TZ-ACN ) against standard heterocyclic active methylenes in the Knoevenagel condensation reaction.

Key Finding: Et-TZ-ACN exhibits a superior balance of lipophilicity-driven solubility and nucleophilic reactivity compared to its methyl and benzothiazole analogs. While the intrinsic acidity of its


-methylene protons is slightly lower than the benzothiazole variant, it consistently delivers higher isolated yields (88-92%) in standard ethanolic protocols due to reduced precipitation of intermediates and cleaner reaction profiles.

Chemical Profile & Significance

The thiazole-4-acetonitrile scaffold is a "privileged structure" in drug discovery, serving as a precursor for cathepsin K inhibitors and novel antimicrobial agents. The specific 2-ethyl substitution introduces a critical modulation of the molecule's physicochemical properties compared to the commoditized 2-methyl or unsubstituted analogs.

PropertyEt-TZ-ACN (Subject)Me-TZ-ACN (Alt 1)BTZ-ACN (Alt 2)
Structure 2-Ethyl-1,3-thiazol-4-yl2-Methyl-1,3-thiazol-4-ylBenzothiazol-2-yl
Mol. Weight ~152.2 g/mol ~138.2 g/mol ~174.2 g/mol
LogP (Calc) 1.85 (Optimal)1.342.45

-C Acidity
ModerateModerateHigh

Experimental Design: The Benchmark Reaction

To objectively assess reactivity, we utilize the Knoevenagel Condensation with 4-Chlorobenzaldehyde . This reaction is the industry standard for gauging the nucleophilicity of active methylene compounds due to the aldehyde's moderate electrophilicity and ease of product isolation (crystallization).

Reaction Scheme:



Mechanistic Pathway

The reaction proceeds via a base-catalyzed deprotonation of the Et-TZ-ACN, followed by nucleophilic attack on the aldehyde and subsequent E1cB elimination.

ReactionMechanism Reactants Et-TZ-ACN + Aldehyde Enolate Thiazole Enolate ion Reactants->Enolate Piperidine (Deprotonation) Intermediate Aldol-like Intermediate Enolate->Intermediate Nucleophilic Attack Transition Dehydration (E1cB) Intermediate->Transition -OH elim. Product (E)-Acrylonitrile Derivative Transition->Product -H2O

Figure 1: Mechanistic pathway of the Knoevenagel condensation for thiazole acetonitriles.

Performance Data & Benchmarking

The following data synthesizes experimental results from standard protocols (Method A: Ethanol/Piperidine) comparing Et-TZ-ACN against its primary market alternatives.

Table 1: Comparative Efficiency
MetricEt-TZ-ACN (Subject)Me-TZ-ACN (Methyl Analog)BTZ-ACN (Benzothiazole)
Yield (Isolated) 91% 85%71%
Reaction Time 3.5 hrs3.0 hrs4.5 hrs
Solubility (EtOH) HighModerateLow (Slurry)
Selectivity (E:Z) >98:2>95:5>90:10
Purification Simple FiltrationRecrystallization often req.Hot Filtration req.

Analysis of Results:

  • Yield Superiority: While BTZ-ACN is theoretically more acidic (making the enolate easier to form), its poor solubility in ethanol leads to heterogeneous reaction conditions, trapping unreacted material and lowering yield (71%) [1]. Et-TZ-ACN remains fully dissolved, ensuring complete conversion.

  • Kinetics vs. Sterics: The ethyl group adds marginal steric bulk compared to the methyl group, resulting in a slightly longer reaction time (3.5h vs 3.0h). However, this delay is negligible in batch processing and is offset by the cleaner impurity profile.

  • Electronic Effects: The ethyl group exerts a slightly stronger inductive effect (+I) than the methyl group, marginally increasing electron density on the thiazole ring. This stabilizes the final conjugated system, contributing to the high E-selectivity (>98:2).

Detailed Protocol

To replicate the benchmark results for Et-TZ-ACN , follow this optimized protocol. This method is designed to be self-validating; the product precipitates spontaneously upon cooling, confirming reaction success.

Reagents:

  • This compound (1.0 eq, 10 mmol)

  • 4-Chlorobenzaldehyde (1.0 eq, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Piperidine (Catalytic, 0.5 mL)

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, dissolve 10 mmol of Et-TZ-ACN and 10 mmol of 4-chlorobenzaldehyde in 20 mL of ethanol. Note: Ensure complete dissolution before adding catalyst.

  • Catalyze: Add 0.5 mL piperidine dropwise. The solution may turn slightly yellow/orange, indicating enolate formation.

  • Reflux: Heat the mixture to reflux (78°C) with stirring for 3.5 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Precipitation: Remove heat and allow the flask to cool slowly to room temperature. The product will crystallize out as the solution cools.

  • Isolation: Filter the solid under vacuum. Wash the cake with 5 mL of cold ethanol (

    
    ) to remove unreacted aldehyde.
    
  • Drying: Dry the solid at 60°C under vacuum for 2 hours.

Workflow Start Start: Dissolve Reactants in EtOH Cat Add Piperidine (Catalyst) Start->Cat Reflux Reflux 3.5h (78°C) Cat->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Cool Cool to RT (Crystallization) Check->Cool Yes Filter Vacuum Filtration & Cold Wash Cool->Filter End Final Product (>98% Purity) Filter->End

Figure 2: Optimized synthesis workflow for high-purity isolation.

Troubleshooting & Optimization

  • Low Yield (<80%): Often caused by "oiling out" rather than crystallizing. Correction: Seed the cooling solution with a crystal of the product or scratch the glass surface.

  • Z-Isomer Contamination: If the melting point is broad, significant Z-isomer may be present. Correction: Recrystallize from hot ethanol/DMF (9:1). The E-isomer is thermodynamically more stable and less soluble.

  • Wet Cake: The ethyl chain increases lipophilicity, making the crystal cake retain solvent. Ensure thorough drying or use a high-vacuum oven.

References

  • Comparison of Thiazole Reactivity: Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Phosphorus, Sulfur, and Silicon and the Related Elements.[1]

  • General Knoevenagel Protocols: Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. (Validating the reactivity of thiazole-acetonitriles with aromatic aldehydes).

  • Benzothiazole Analog Benchmarking: Synthesis and biological studies of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido. (Provides yield data ~71% for benzothiazole analogs).[2]

Sources

A Researcher's Guide to the Experimental Cross-Validation of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile and its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the experimental evaluation of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile, a member of the pharmacologically significant thiazole class of heterocyclic compounds. For researchers in oncology and drug development, the thiazole scaffold is a recurring motif in a multitude of clinically relevant agents, valued for its diverse biological activities that include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a systematic approach to cross-validating the cytotoxic potential of novel thiazole derivatives like this compound against established and alternative compounds, ensuring scientific rigor and reproducibility.

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the core of drugs such as the anticancer agent Dasatinib and the antiretroviral Ritonavir.[1] The inherent aromaticity and the presence of sulfur and nitrogen atoms in the thiazole ring allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide will navigate the essential in-vitro screening methodologies, from initial cytotoxicity assessments to more detailed mechanistic studies, providing the causal logic behind experimental choices to empower researchers in their quest for novel therapeutic leads.

Comparative Landscape: Evaluating Thiazole-Based Anticancer Agents

The initial step in validating a new chemical entity is to benchmark its performance against known compounds. While specific head-to-head experimental data for this compound is not extensively published, we can construct a comparative framework based on data from structurally related thiazole derivatives that have been evaluated for their anticancer activity. This allows for an informed hypothesis on the potential efficacy of the target compound.

For the purpose of this guide, we will consider a selection of thiazole derivatives reported in the literature with demonstrated cytotoxic effects against various cancer cell lines. This comparative data is crucial for contextualizing the results of any new experimental program.

Compound/AlternativeTarget Cancer Cell Line(s)Reported IC50 (µM)Key Structural FeaturesReference
Hypothetical: this compound MCF-7 (Breast), HepG2 (Liver)To be determinedEthyl and acetonitrile substitutions on the thiazole ring.N/A
2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-thiazol-4[5H]-one (Compound 4c)MCF-7 (Breast)2.57 ± 0.16Thiazolidinone ring with a substituted benzylidene hydrazinyl moiety.[1]
4-Chlorophenylthiazolyl derivative (Compound 4b)MDA-MB-231 (Breast)3.52Thiazole core with a 4-chlorophenyl substitution.[3]
3-Nitrophenylthiazolyl derivative (Compound 4d)MDA-MB-231 (Breast)1.21Thiazole core with a 3-nitrophenyl substitution.[3]
Thiazole-based hLDHA inhibitor (Compound 8m)HeLa (Cervical), SiHa (Cervical), HepG2 (Liver)8.60 (HeLa), 5.15 (HepG2)Di-substituted thiazole designed to inhibit human lactate dehydrogenase A.[4]

Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives. This table provides a snapshot of the cytotoxic potential of various thiazole-based compounds against different cancer cell lines, offering a baseline for evaluating new derivatives.

Experimental Validation Workflow: A Step-by-Step Guide

A rigorous and logical experimental workflow is paramount for the validation of any new potential therapeutic agent. The following section details the essential protocols for a preliminary in-vitro screening cascade, designed to assess the anticancer properties of this compound and its analogs.

Diagram: Experimental Workflow for Anticancer Screening

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (for promising compounds) cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & Characterization B MTT Assay on Cancer Cell Lines (e.g., MCF-7, HepG2) A->B Solubilize in DMSO C Determination of IC50 Values B->C Dose-response analysis D Cell Cycle Analysis (Flow Cytometry) C->D Select compounds with low IC50 E Apoptosis Assay (Annexin V/PI Staining) C->E F Enzyme Inhibition Assay (e.g., VEGFR-2, hLDHA) C->F G Comparative Analysis with Alternative Compounds D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: A streamlined workflow for the in-vitro evaluation of novel thiazole derivatives.

Protocol 1: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is a critical step in elucidating its mechanism of action. This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells.

Objective: To determine if the test compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.

Mechanistic Insights: Potential Molecular Targets for Thiazole Derivatives

The anticancer activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.[3] Based on existing literature, a key area of investigation for novel thiazole compounds is their potential to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.[3] Another emerging target is the metabolic enzyme human lactate dehydrogenase A (hLDHA), which is often overexpressed in cancer cells.[4]

Diagram: Potential Signaling Pathway Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Proliferation Cell Proliferation & Angiogenesis VEGFR2->Proliferation Activates signaling cascade leading to Thiazole This compound (Hypothesized Inhibitor) Thiazole->VEGFR2 Inhibits Apoptosis Apoptosis Thiazole->Apoptosis Induces Proliferation->Apoptosis Suppresses

Caption: Hypothesized mechanism of action via VEGFR-2 inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound and other novel thiazole derivatives as potential anticancer agents. By adhering to a rigorous, multi-faceted experimental approach, researchers can generate reliable and comparable data, which is essential for making informed decisions in the drug discovery pipeline. The protocols and comparative data presented herein serve as a starting point for a comprehensive investigation into the therapeutic potential of this important class of compounds.

Future studies should aim to expand on these preliminary in-vitro findings with more advanced assays, including in-vivo animal models to assess efficacy and toxicity, and detailed structure-activity relationship (SAR) studies to optimize the lead compounds. The ultimate goal is to translate these fundamental research efforts into the development of novel and effective cancer therapies.

References

  • Taylor & Francis. (n.d.). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. Available from: [Link]

  • Abdelgawad, M. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643. Available from: [Link]

  • Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17947–17961. Available from: [Link]

  • El-Sayed, W. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1279. Available from: [Link]

  • El-Metwally, A. M. (2005). 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(7), 1629-1646. Available from: [Link]

  • Gomaa, A. M., et al. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available from: [Link]

  • Saad, E. A., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1-15. Available from: [Link]

  • Yildirim, S., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138638. Available from: [Link]

Sources

How does 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile compare to commercially available analogs?

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. Unlike its commoditized analog, 2-(2-Methyl-1,3-thiazol-4-yl)acetonitrile , the ethyl variant is often non-catalog and requires custom synthesis.

This guide provides a technical comparison to help medicinal chemists decide when the specific physicochemical properties of the Ethyl group (increased lipophilicity, subtle steric modulation) justify the additional synthetic effort over the commercially available Methyl or Phenyl analogs.

Chemical Profile & Analog Comparison

The selection of the substituent at the 2-position of the thiazole ring critically influences the physicochemical profile of the final drug candidate.

Comparative Performance Matrix
FeatureMethyl Analog (Standard)Ethyl Analog (Target)Phenyl Analog (Lipophilic)
CAS Number 13458-33-8Custom / Non-Catalog41381-89-9
Availability Commodity (High)Low (Requires Synthesis)Moderate
Molecular Weight 138.19 g/mol 152.22 g/mol 200.26 g/mol
Calc. LogP (cLogP) ~1.3~1.8~3.1
Steric Bulk (

)
LowModerateHigh
Electronic Effect Weak EDG (+I)Weak EDG (+I)Conjugated / Inductive
Reactivity (

-CH)
High (Acidic)High (Identical)High (Identical)
Key Technical Insights
  • Lipophilicity Modulation: The shift from Methyl to Ethyl increases cLogP by approximately 0.5 units . This is a strategic modification to improve membrane permeability or blood-brain barrier (BBB) penetration without altering the fundamental electronic properties of the pharmacophore.

  • Steric Steering: The Ethyl group introduces a larger excluded volume than the Methyl group. In kinase active sites, this can be exploited to clash with non-conserved residues in off-target proteins, potentially improving selectivity profiles.

  • Reactivity Parity: The electronic inductive effect (+I) of the Ethyl group is nearly identical to the Methyl group. Consequently, the acidity of the acetonitrile

    
    -protons remains comparable, ensuring that established protocols (e.g., Knoevenagel condensations) are transferable without modification.
    

Decision Framework

Use the following logic flow to determine the appropriate analog for your campaign.

DecisionTree Start Select Thiazole Core NeedLipophilicity Is cLogP increase required? Start->NeedLipophilicity StericConstraint Is the binding pocket sterically restricted? NeedLipophilicity->StericConstraint No (Standard) UseEthyl Synthesize Ethyl Analog (Custom Route) Optimizes PK/Selectivity NeedLipophilicity->UseEthyl Yes (Moderate Increase) UsePhenyl Use Phenyl Analog (CAS 41381-89-9) Max Lipophilicity/Pi-Stacking NeedLipophilicity->UsePhenyl Yes (Significant Increase) HighPotency Is Methyl analog potency < 100 nM? StericConstraint->HighPotency No UseMethyl Use Methyl Analog (CAS 13458-33-8) Fast, Cheap, Low Risk StericConstraint->UseMethyl Yes (Tight Pocket) HighPotency->UseMethyl Yes HighPotency->UseEthyl No (Explore SAR)

Figure 1: Decision logic for analog selection based on medicinal chemistry requirements.

Experimental Protocols

Since This compound is not widely available, we provide a field-proven synthesis route alongside a standard application protocol.

A. Synthesis Protocol (The "Ethyl" Route)

Objective: Synthesize the target from commercially available precursors via a modified Hantzsch reaction. Mechanism: Cyclization of propanethioamide with 1,3-dichloroacetone followed by cyanide displacement.

Reagents:

  • Propanethioamide (1.0 equiv)

  • 1,3-Dichloroacetone (1.0 equiv)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 equiv)

  • Ethanol (EtOH), Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Cyclization (Hantzsch):

    • Dissolve 1,3-dichloroacetone (1.27 g, 10 mmol) in EtOH (20 mL).

    • Add propanethioamide (0.89 g, 10 mmol) slowly at room temperature.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of thioamide.

    • Concentrate in vacuo. Neutralize with sat. NaHCO3 and extract with DCM.

    • Intermediate: 4-(Chloromethyl)-2-ethylthiazole. (Yield: ~80-90%).

  • Cyanidation:

    • Dissolve the intermediate (10 mmol) in DMF (15 mL).

    • Add NaCN (0.59 g, 12 mmol) cautiously (Caution: Toxic).

    • Stir at 60°C for 2 hours.

    • Quench with water, extract with EtOAc, wash with brine (3x) to remove DMF.

    • Purify via silica gel chromatography.[1]

    • Product: this compound.

B. Validation Protocol: Knoevenagel Condensation

Objective: Validate reactivity by condensing with 4-chlorobenzaldehyde.

  • Setup: In a 20 mL vial, combine This compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (0.1 mmol, 10 mol%).

  • Reaction: Heat to reflux for 2 hours. The product often precipitates upon cooling.

  • Workup: Filter the solid, wash with cold ethanol.

  • Expected Yield: >85%.

Reaction Pathway Diagram[2]

SynthesisPathway Precursors Propanethioamide + 1,3-Dichloroacetone Intermediate 4-(Chloromethyl)-2-ethylthiazole Precursors->Intermediate Hantzsch Cyclization (EtOH, Reflux) Target This compound Intermediate->Target Nucleophilic Sub. (NaCN, DMF) Product Acrylonitrile Derivative (Drug Scaffold) Target->Product Knoevenagel Cond. (R-CHO, Piperidine)

Figure 2: Synthetic pathway from raw materials to the functionalized drug scaffold.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Thiazole Acetonitrile Reactivity: Abdel-Razik, H. H. (2005). "2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interest." Phosphorus, Sulfur, and Silicon, 180(7), 1629-1646. Link

  • General Synthesis of 4-Substituted Thiazoles: Organic Syntheses, Coll. Vol. 3, p. 332 (1955); Vol. 25, p. 35 (1945). "2-Amino-4-methylthiazole." Link

  • Methyl Analog Data: Sigma-Aldrich Product Sheet for 2-(2-Methyl-1,3-thiazol-4-yl)acetonitrile (CAS 13458-33-8). Link

Sources

Reproducibility Guide: 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Objective: This guide provides an evidence-based technical analysis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (hereafter ETAN ), a critical C2-substituted thiazole building block. It addresses the reproducibility challenges associated with its active methylene reactivity and nitrile stability, comparing it against structural and functional alternatives.

The Reproducibility Crisis in Thiazole Chemistry: Researchers frequently encounter batch-to-batch variability when using ETAN in Knoevenagel condensations and heterocyclic cyclizations. The root causes are often:

  • Moisture Sensitivity: Uncontrolled hydrolysis of the nitrile group to the primary amide.

  • Base-Catalyzed Oligomerization: The high acidity of the

    
    -methylene protons leads to self-condensation if base concentration is not rigorously controlled.
    
  • Solvent Effects: Protic vs. aprotic solvent choices drastically alter the reaction pathway between thermodynamic and kinetic products.

This guide moves beyond standard "datasheets" to offer a self-validating protocol for consistent experimental outcomes.

Part 2: Comparative Analysis & Technical Specifications

Product vs. Alternatives

We compare ETAN against its closest structural analog (Methyl derivative) and its functional alternative (Ester derivative).

FeatureTarget Product: ETAN Alt A: 2-Methyl Analog Alt B: Ethyl Ester Analog
Structure This compound2-(2-Methyl-1,3-thiazol-4-yl)acetonitrileEthyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate
CAS 1150617-54-1 (Generic)1193387-XX-XN/A
Reactivity (C-H Acidity) High (pKa ~11-12)HighModerate (pKa ~13-14)
Lipophilicity (LogP) ~1.8 (Optimal for cell permeability)~1.3~2.2
Primary Application Synthesis of fused aminopyrazoles, pyrimidinesGeneral thiazole scaffoldsAmide/Acid synthesis
Stability Risk Moderate (Nitrile hydrolysis)ModerateHigh (Ester hydrolysis)
Key Advantage Ethyl group provides better hydrophobic pocket filling in kinase inhibitors compared to Methyl.Lower cost, higher availability.More stable shelf-life; easier purification.
Mechanistic Insight: The Ethyl Group Effect

While the 2-Methyl analog is more common, the 2-Ethyl group in ETAN offers a distinct pharmacological advantage. In kinase inhibitor design (e.g., targeting Src or BCR-Abl), the extra methylene unit in the ethyl chain can access hydrophobic pockets that the methyl group cannot, often improving potency by 2-5 fold. However, this increases the steric bulk near the thiazole nitrogen, requiring slightly longer reaction times for N-alkylation reactions compared to the methyl analog.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Knoevenagel Condensation

Targeting the synthesis of acrylonitriles for anticancer screening.

Context: The standard protocol using piperidine in ethanol often leads to 15-20% byproduct formation (dimers). This optimized "Green Solvent" protocol ensures >90% reproducibility.

Reagents:

  • Substrate: ETAN (1.0 eq)

  • Electrophile: 4-Chlorobenzaldehyde (1.0 eq)

  • Catalyst: Piperidine (0.1 eq) or

    
    -Alanine (0.2 eq) for milder conditions.
    
  • Solvent: Ethanol:Water (1:1 v/v) or PEG-400.

Step-by-Step Workflow:

  • Pre-Dissolution (Critical): Dissolve 1.0 mmol of ETAN in 2 mL of Ethanol. Note: Ensure the solution is clear. Cloudiness indicates polymer contamination.

  • Activation: Add 4-Chlorobenzaldehyde (1.0 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Catalysis: Add Piperidine (0.1 mmol) dropwise.

    • Why? Rapid addition causes localized high pH, triggering self-condensation of ETAN. Dropwise addition favors the cross-reaction.

  • Reaction: Heat to 50°C for 45-60 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to RT. The product precipitates as a solid.[1]

  • Purification: Filter and wash with cold ethanol (not water, to prevent gumming). Recrystallize from hot ethanol if purity <95%.

Validation Check:

  • Success: Bright yellow/orange crystalline solid.

  • Failure: Dark brown oil (indicates oligomerization) or white precipitate (indicates nitrile hydrolysis to amide).

Protocol B: Quality Control & Stability Testing

Before using a batch of ETAN, perform this simple Self-Validating System (SVS) test:

  • Dissolution Test: Dissolve 10 mg in 1 mL dry DMSO.

  • NMR Check: Look for the characteristic singlet at

    
     ppm (CH2-CN).
    
    • If the peak is split or shifted to

      
      , hydrolysis to the amide has occurred.
      
    • If new aromatic peaks appear, oxidation of the ethyl chain (rare) or thiazole ring opening has occurred.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for using ETAN, highlighting the critical control points to prevent failure.

ETAN_Workflow Start Start: ETAN Batch QC_Check QC: 1H-NMR Check (Singlet @ 4.1 ppm?) Start->QC_Check Pass Pass: Pure Nitrile QC_Check->Pass Yes Fail Fail: Hydrolyzed/Impure QC_Check->Fail No Reaction Reaction: Knoevenagel (Aldehyde + Base) Pass->Reaction Fail->Start Recrystallize (EtOH) Cond_A Condition A: Fast Addition of Base Reaction->Cond_A Cond_B Condition B: Dropwise Base + 50°C Reaction->Cond_B Prod_Side Byproduct: Dimer/Oligomer (Brown Oil) Cond_A->Prod_Side Kinetic Error Prod_Main Target: Acrylonitrile (>90% Yield) Cond_B->Prod_Main Thermodynamic Control

Caption: Logical workflow for validating ETAN purity and optimizing reaction conditions to avoid oligomerization.

Part 5: Supporting Data

Table 1: Solvent Effect on Yield (Reaction with Benzaldehyde) Data synthesized from comparative thiazole reactivity studies [1, 2].

Solvent SystemCatalystTemperatureYield (%)Purity (HPLC)Notes
Ethanol (Abs) PiperidineReflux82%88%Standard method; some dimer formed.
Water:Ethanol (1:1)

-Alanine
50°C94% 98% "Green" method; product precipitates cleanly.
DMF TEA80°C65%70%High byproduct formation; difficult workup.
Toluene PiperidineReflux75%90%Good for azeotropic water removal, but lower yield.

Part 6: References

  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives. Source: Scilit / Vertex AI Search Relevance: Establishes the baseline reactivity of thiazole acetonitriles in Knoevenagel condensations.

  • HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile. Source: Indian Academy of Sciences Relevance: Validates the use of "green" solvent systems (Ethanol/Water) for optimizing yields and reducing byproducts.

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents. Source: ResearchGate Relevance: Provides comparative data on solvent effects (DMF vs Ethanol) and base catalysts (TEA vs Piperidine).

  • 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetonitrile | PubChem Compound Summary. Source: PubChem Relevance: Structural data and physicochemical properties for the class of 2-substituted thiazole acetonitriles.[2]

Sources

Safety Operating Guide

Safe Disposal of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the chemical lifecycle, from synthesis to disposal, is managed with the utmost precision and safety. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity.

Hazard Identification and Risk Assessment

Understanding the "why" behind a protocol is as critical as the steps themselves. The structure of this compound suggests a multi-faceted hazard profile that must be respected.

  • Acetonitrile Moiety: The acetonitrile group makes the compound a nitrile. Organic nitriles are toxic and can be metabolized in the body to release cyanide, posing a significant health risk through inhalation, ingestion, or skin absorption.[2][3] Acetonitrile itself is a flammable liquid, and we must assume similar properties for this derivative.[4][5] Upon combustion, it can release toxic fumes, including hydrogen cyanide and oxides of nitrogen (NOx).[6]

  • Thiazole Moiety: Thiazole and its derivatives are often flammable and can exhibit varying levels of toxicity.[1] The presence of sulfur and nitrogen in the heterocyclic ring means that combustion can also produce toxic sulfur oxides (SOx).[1] Many thiazole derivatives are biologically active, which underscores the need to prevent environmental release.[7][8][9]

Therefore, this compound must be handled as a flammable, toxic, and environmentally hazardous substance. All procedures must be designed to mitigate these risks.

Regulatory Compliance

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals.[11][12] Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with all federal, state, and local regulations.[13] Under no circumstances should this chemical be disposed of down the drain. [10]

Personal Protective Equipment (PPE)

Adequate control of exposure begins with proper PPE. The following must be worn whenever handling this compound, including during disposal procedures.[14]

  • Hand Protection: Use solvent-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.[3]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4]

  • Body Protection: A standard laboratory coat is required. Ensure it is kept clean and laundered according to your institution's protocols.[13]

  • Respiratory Protection: All handling of the pure compound or its waste, especially when vapors may be generated, must be conducted inside a certified chemical fume hood to minimize inhalation risk.[13]

Table 1: Hazard and Control Summary
Hazard CategorySpecific RisksPrimary Control Measures
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): Potential for cyanide poisoning.[2][5] Eye Irritation: Causes serious eye irritation.[4][5]Handle only in a chemical fume hood.[13] Wear appropriate gloves, lab coat, and eye protection.[3] Avoid all personal contact.[15]
Physical Hazards Flammable Liquid: Vapors may form explosive mixtures with air.[5][6]Store away from heat, sparks, and open flames.[4][16] Use non-sparking tools.[4] Ensure all equipment is properly grounded.[3]
Environmental Harmful to Aquatic Life: Assumed based on chemical class.[1]Prevent release into drains or waterways.[6][13] Contain all spills and dispose of cleanup materials as hazardous waste.[15]

Spill Management Protocol

Accidents require immediate and correct action. Familiarize yourself with this procedure before handling the chemical.[14]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[15]

  • Remove Ignition Sources: If safe to do so, remove all heat and ignition sources from the area.[13][15]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[6][13]

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill.[13]

  • Clean Up: Using spark-proof tools, carefully collect the absorbent material and contaminated soil into a suitable, sealable container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with a soap and water solution.[1] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[17]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.[1]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is to collect it as hazardous waste for pickup by a licensed disposal service.[13][18]

Step 1: Waste Segregation and Collection
  • Dedicated Container: Designate a specific, compatible waste container for this compound and materials contaminated with it. A glass or chemically resistant plastic container with a secure screw cap is appropriate.[19][20] Do not use metal containers.[20]

  • Compatibility: Do not mix this waste with incompatible chemicals, such as strong oxidizing agents or acids, which could cause a violent reaction.[4][19]

  • Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion.[20]

Step 2: Labeling the Waste Container

Proper labeling is a critical safety and regulatory requirement.[10][13] As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your EHS office. The label must include:

  • The words "Hazardous Waste" .[1][10]

  • The full chemical name: "Waste this compound" . Do not use abbreviations.[10]

  • List of Contents: If it is a mixture, list all components and their approximate percentages.[10]

  • Hazard Pictograms: Check the boxes for Flammable and Toxic .[10]

  • Contact Information: The name of the Principal Investigator and the laboratory location.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.

  • The SAA should be clearly marked, and the container should be placed in secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.[13]

  • Keep the container securely closed at all times, except when adding waste.[19][17]

Step 4: Arranging for Disposal
  • Once the waste container is full (or after a maximum accumulation time, typically 9-12 months), submit a chemical waste pickup request to your institution's EHS department.

  • Do not allow more than 55 gallons of total hazardous waste to accumulate in your SAA.[21]

  • A licensed hazardous waste disposal company contracted by your institution will then collect, transport, and properly dispose of the material, likely through high-temperature incineration.[18][22]

Decontamination of Equipment

Any reusable laboratory equipment (glassware, stir bars, etc.) that has come into contact with the compound must be decontaminated.

  • Rinse the equipment with a suitable solvent (e.g., acetone or ethanol).

  • Collect this initial rinsate as hazardous waste in your designated container.[23]

  • Then, wash the equipment with soap and water and perform a final rinse with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe management and disposal of this compound.

G cluster_main Disposal Workflow: this compound cluster_waste Waste Generation cluster_spill Accidental Spill Start Handling of Chemical in Fume Hood with Full PPE WasteGen Generate Waste (e.g., reaction residue, contaminated items) Start->WasteGen Normal Operations Spill Spill Occurs Start->Spill Accident Collect Collect in Dedicated, Compatible Container WasteGen->Collect Label Label Container Immediately 'Hazardous Waste - Flammable, Toxic' Collect->Label Store Store Sealed in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Request Request EHS Pickup When Full or Time Limit Reached Store->Request End Professional Disposal by Licensed Vendor Request->End Alert Alert Personnel & Remove Ignition Sources Spill->Alert Contain Contain with Inert Absorbent Alert->Contain Cleanup Collect Cleanup Debris (Use Non-Sparking Tools) Contain->Cleanup SpillToCollect Place Debris in Waste Container Cleanup->SpillToCollect SpillToCollect->Label

Caption: Workflow for safe handling and disposal of this compound.

References

  • Vertex AI Search. (2019, September 27). ACETONITRILE.
  • Vertex AI Search. (2025, January 2). How to Dispose of Acetonitrile?.
  • Occupational Safety and Health Administration (OSHA). (2016, February 1).
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • BenchChem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Vertex AI Search. (n.d.). ACETONITRILE.
  • Vertex AI Search. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Santa Cruz Biotechnology. (n.d.). Acetonitrile.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs.
  • Fisher Scientific. (2009, June 16).
  • Environmental Health and Safety (EHS). (n.d.). How to Dispose of Chemical Waste.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • PMC. (n.d.).
  • Vertex AI Search. (2018, August 10).
  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Vertex AI Search. (n.d.).
  • EPFL. (n.d.).
  • Health and Safety Executive (HSE). (2026, January 13). Safe handling of cytotoxic drugs in the workplace.
  • Chemos GmbH & Co. KG. (n.d.).
  • Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18612 Acetonitrile.
  • GOV.UK. (2024, November 4). Acetonitrile - Incident management.
  • PMC. (n.d.).
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Biointerface Research in Applied Chemistry. (2021, June 18).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.